8-Oxocoptisine
Description
anti-ulcerative colitis agent; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(24),2,4(8),9,15(23),16(20),21-heptaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c21-19-17-11(1-2-14-18(17)25-9-22-14)5-13-12-7-16-15(23-8-24-16)6-10(12)3-4-20(13)19/h1-2,5-7H,3-4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAFJBSQKXVPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC3=C(C2=O)C4=C(C=C3)OCO4)C5=CC6=C(C=C51)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317158 | |
| Record name | 8-Oxocoptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19716-61-1 | |
| Record name | 8-Oxocoptisine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Oxocoptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Oxocoptisine: A Comprehensive Technical Overview of its Discovery and Origins
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Oxocoptisine is a protoberberine alkaloid of significant interest due to its notable biological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the discovery and origins of this compound, consolidating current knowledge for researchers, scientists, and professionals in drug development. The compound's origins are multifaceted, having been identified as a natural product in specific flora, a metabolite of gut microbiota, and a product of chemical synthesis. This document details these origins, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex processes through detailed diagrams.
Introduction
This compound is an oxidized derivative of the quaternary protoberberine alkaloid, Coptisine. Its discovery and subsequent investigation have revealed a compound with enhanced biological efficacy compared to its precursor, particularly in the context of inflammatory conditions such as ulcerative colitis. Understanding the origins of this compound is crucial for its potential development as a therapeutic agent. This guide delineates its discovery through three primary pathways: natural sourcing from plants, biotransformation by gut microbiota, and chemical synthesis.
Origins of this compound
Natural Occurrence
While the precursor, Coptisine, is abundantly found in plants like Coptis chinensis Franch (Huanglian), this compound has been identified as a naturally occurring alkaloid in the plant species Corydalis claviculata. This discovery establishes its presence in the plant kingdom, although it is less commonly reported than its parent compound.
Biosynthesis by Gut Microbiota
A significant discovery has been the identification of this compound as a novel metabolite of Coptisine, transformed by the gut microbiota.[1][2][3] This bioconversion is a critical aspect of the in vivo activity of traditional medicines containing Coptisine.[3] The metabolic process involves the oxidation of Coptisine by intestinal bacteria.[3] This finding is pivotal as it suggests that the therapeutic effects of Coptisine-containing herbs may be, in part, attributable to its more active metabolite, this compound.[1][4]
Chemical Synthesis
This compound has also been successfully synthesized in the laboratory. A notable method, reported in 2014, describes the oxidation of natural quaternary Coptisine to yield this compound.[5] This synthetic route provides a reliable source of the compound for research and potential pharmaceutical development, independent of natural extraction or biological conversion.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the synthesis and activity of this compound.
| Parameter | Value | Reference |
| Chemical Synthesis | ||
| Starting Material | Quaternary Coptisine | [5] |
| Oxidizing Agent | Potassium Ferricyanide in 5 N NaOH | [5] |
| Yield | Higher than previously reported methods | [5] |
| In Vitro Bioactivity | ||
| Anti-ulcerative Colitis Efficacy (EC50) | 8.12 x 10⁻⁸ M | [5] |
Experimental Protocols
Synthesis of this compound from Coptisine
Objective: To synthesize this compound by the oxidation of quaternary Coptisine.
Methodology (Based on Zhang et al., 2014): [5]
-
Preparation of Reagents: A solution of 5 N sodium hydroxide (NaOH) in deionized water is prepared. Potassium ferricyanide is dissolved in this NaOH solution.
-
Reaction Mixture: Quaternary Coptisine is added to the potassium ferricyanide-NaOH solution.
-
Reaction Conditions: The resulting suspension is subjected to reflux.
-
Purification: The crude product obtained after reflux is purified using silica gel column chromatography to isolate this compound.
Bioconversion of Coptisine by Gut Microbiota
Objective: To demonstrate the transformation of Coptisine into this compound by intestinal bacteria.
Methodology (Based on Ai et al., 2021): [3]
-
Preparation of Gut Microbiota Solution: Fresh feces from experimental mice are collected and homogenized in an anaerobic culture solution. The homogenate is filtered to obtain a bacterial suspension.
-
Incubation: Coptisine is added to the intestinal bacteria solution to a final concentration of 100 µg/mL.
-
Anaerobic Incubation: The mixture is incubated under anaerobic conditions at 37°C for 24 hours.
-
Analysis: The incubated solution is then analyzed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the presence of this compound and other metabolites.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Caption: Workflow for the Synthesis of this compound.
Caption: Biotransformation of Coptisine by Gut Microbiota.
Conclusion
The discovery and origins of this compound are a compelling example of the intricate relationship between natural products, human biology, and chemical innovation. Its identification in Corydalis claviculata, its role as a key metabolite of Coptisine transformed by gut microbiota, and the development of a synthetic pathway collectively provide a robust foundation for future research. For scientists and professionals in drug development, this compound represents a promising lead compound, particularly for inflammatory diseases. Further investigation into its pharmacological properties and mechanism of action is warranted to fully elucidate its therapeutic potential.
References
- 1. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated Microbiome and Metabolomic to Explore the Mechanism of Coptisine in Alleviating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New synthetic method of this compound starting from natural quaternary coptisine as anti-ulcerative colitis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indirect Natural Source of 8-Oxocoptisine: A Technical Guide to its Origin, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 8-Oxocoptisine, a metabolite of the natural alkaloid coptisine. While not directly sourced from plants, its origin is intrinsically linked to the botanical world, specifically to plant species rich in coptisine. This document details the primary natural sources of coptisine, presents quantitative data on its prevalence, and offers comprehensive experimental protocols for its extraction, purification, and subsequent conversion to this compound through both biological and chemical methodologies. Furthermore, this guide elucidates the analytical techniques for the quantification of these compounds and explores the relevant biological signaling pathways.
Introduction: The Genesis of this compound
This compound is a novel metabolite derived from coptisine, a protoberberine alkaloid. It is not found as a constituent of any known plant. Instead, it is the product of the metabolic transformation of coptisine, a process primarily carried out by the gut microbiota[1][2][3]. Coptisine itself is a well-characterized bioactive compound found in a variety of medicinal plants, most notably in the genus Coptis. Therefore, the "natural source" of this compound is, in fact, the plant-derived precursor, coptisine.
Natural Sources of Coptisine
The primary and most well-documented natural source of coptisine is the rhizome of plants belonging to the genus Coptis, within the Ranunculaceae family. Coptis chinensis Franch., commonly known as Chinese goldthread (Huanglian), is a principal source and has been extensively studied for its rich alkaloid content[2][4][5]. Other species of Coptis also contain significant amounts of coptisine.
Data Presentation: Quantitative Analysis of Coptisine in Coptis Species
The concentration of coptisine can vary significantly between different species and even among different geographical sources of the same species. The following table summarizes the quantitative data for coptisine content in the rhizomes of various Coptis species.
| Plant Species | Coptisine Content (mg/g of dry weight) | Reference |
| Coptis chinensis | 23.32 ± 4.27 | [6] |
| Coptis trifolia | Higher than C. chinensis (specific value not provided) | [4][5] |
| Coptis deltoidea | Lower than C. chinensis | [6] |
| Coptis teeta | Lower than C. chinensis | [6] |
Experimental Protocols
This section provides detailed methodologies for the extraction of coptisine from its natural source and its subsequent conversion to this compound.
Extraction and Purification of Coptisine from Coptis chinensis Rhizome
This protocol is a composite of established methods for the efficient extraction and purification of coptisine.
Materials and Reagents:
-
Dried rhizomes of Coptis chinensis
-
95% Ethanol
-
0.5% Sulfuric acid
-
Macroporous resin (e.g., D101)
-
Sodium hydroxide
-
Hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Triethylamine
-
Ammonium hydroxide
-
Deionized water
Protocol:
-
Preparation of Plant Material: Grind the dried rhizomes of Coptis chinensis into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Macerate the powdered rhizome in a 10-fold volume of 95% ethanol for 24 hours at room temperature.
-
Perform percolation with 95% ethanol, followed by 60% ethanol, 30% ethanol, water, and finally 0.5% sulfuric acid in a gradient manner[2].
-
Combine all the percolates and filter to remove solid plant material.
-
-
Primary Alkaloid Extraction (Acid-Base Extraction):
-
Concentrate the combined percolate under reduced pressure to remove ethanol.
-
Acidify the aqueous extract with 0.5% sulfuric acid to a pH of 2-3.
-
Wash the acidic solution with chloroform to remove non-alkaloidal impurities.
-
Adjust the pH of the aqueous layer to 9-10 with a sodium hydroxide solution to precipitate the total alkaloids.
-
Collect the precipitate by filtration and dry it.
-
-
Purification by Macroporous Resin Chromatography:
-
Dissolve the crude alkaloid extract in an acidic aqueous solution (pH 3).
-
Load the solution onto a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the alkaloids with a gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).
-
Collect the fractions and monitor for the presence of coptisine using Thin Layer Chromatography (TLC).
-
-
Crystallization:
-
Combine the coptisine-rich fractions and concentrate them under reduced pressure.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to induce crystallization of coptisine.
-
Collect the crystals by filtration and wash with cold ethanol.
-
Recrystallize if necessary to achieve higher purity.
-
Biotransformation of Coptisine to this compound via Gut Microbiota
This protocol describes the in vitro conversion of coptisine to this compound using a fecal microbiota culture.
Materials and Reagents:
-
Fresh human fecal sample
-
Anaerobic phosphate-buffered saline (PBS)
-
General anaerobic medium (e.g., Gifu Anaerobic Medium)
-
Coptisine
-
Anaerobic chamber or system
-
Centrifuge
Protocol:
-
Preparation of Fecal Slurry:
-
Within 2 hours of collection, transfer a fresh fecal sample into an anaerobic chamber.
-
Homogenize 1 g of the fecal sample in 9 mL of anaerobic PBS to create a 10% (w/v) fecal slurry.
-
-
Inoculation and Incubation:
-
Prepare tubes containing the general anaerobic medium.
-
Add coptisine to the medium to a final concentration of 50-100 µM.
-
Inoculate the medium with 10% (v/v) of the fecal slurry.
-
Incubate the culture anaerobically at 37°C for 24-48 hours.
-
-
Extraction of Metabolites:
-
After incubation, centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacteria and fecal debris.
-
Collect the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample for the presence of this compound using HPLC or LC-MS.
-
Chemical Synthesis of this compound from Coptisine
This protocol outlines a chemical method for the synthesis of this compound.
Materials and Reagents:
-
Coptisine
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Chloroform
-
Methanol
Protocol:
-
Reaction Setup:
-
Dissolve potassium ferricyanide in a 5 N NaOH solution in deionized water.
-
Add coptisine to the solution with a molar ratio of potassium ferricyanide to coptisine of 5:1[1].
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the solution with hydrochloric acid.
-
Extract the product with chloroform.
-
-
Purification:
-
Wash the chloroform extract with water and then with brine.
-
Dry the chloroform layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a chloroform-methanol gradient to yield this compound.
-
Quantification of Coptisine and this compound by HPLC
This protocol provides a general method for the quantitative analysis of coptisine and this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer (e.g., 0.03 mol/L, pH adjusted with triethylamine and ammonium hydroxide).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: 30°C.
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of coptisine and this compound of known concentrations in methanol.
-
Sample Preparation:
-
For plant extracts, follow the extraction protocol in section 3.1 and dilute the final extract to an appropriate concentration.
-
For biotransformation samples, use the reconstituted extract from section 3.2.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the peaks of coptisine and this compound by comparing their retention times with the standards.
-
Quantify the amount of each compound in the samples using the calibration curve.
-
Signaling Pathways and Experimental Workflows
Biosynthetic and Metabolic Pathway
The following diagram illustrates the origin of this compound from its plant-based precursor, coptisine, and its subsequent formation.
Experimental Workflow for Analysis
This diagram outlines the general workflow for the extraction, conversion, and analysis of this compound.
NF-κB and NLRP3 Inflammasome Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways[1][3]. The following diagram illustrates a simplified representation of this mechanism of action.
Conclusion
This compound represents a fascinating example of a bioactive compound whose origins are tied to the metabolism of a natural product. Understanding its formation from the plant-derived precursor, coptisine, is crucial for its potential development as a therapeutic agent. The protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development to further explore the properties and applications of this compound.
References
- 1. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101928285A - A method for extracting main alkaloids in Coptidis rhizome - Google Patents [patents.google.com]
- 3. An Extraction Process Based on the Collaborative Extraction of Coptis chinensis Franch. Phytoconstituents Using a Deep Eutectic Solvent and an Organic Solvent [mdpi.com]
- 4. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Technical Guide to the Biosynthesis of 8-Oxocoptisine by Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of 8-oxocoptisine from coptisine by the gut microbiota. Coptisine, a bioactive isoquinoline alkaloid, undergoes significant metabolism by intestinal microorganisms, leading to the formation of metabolites with potentially enhanced therapeutic properties. This document details the metabolic pathway, presents quantitative data on the conversion, outlines experimental protocols for studying this biotransformation, and provides a visual representation of the process.
The this compound Biosynthesis Pathway
The transformation of coptisine (COP) to this compound (OCOP) is a novel metabolic pathway mediated by the gut microbiota.[1][2] This bioconversion is an oxidation reaction, where oxidase enzymes present in the gut microbiota act on coptisine.[1] The resulting metabolite, this compound, features a more active lactam ring, which is believed to contribute to its enhanced biological activity.[1] While the broad category of "oxidase enzymes" has been implicated, the specific enzymes and the bacterial species responsible for this transformation are yet to be fully elucidated.[1] The gut microbiota is known to be involved in a variety of metabolic transformations of xenobiotics, including other protoberberine alkaloids like berberine, which can be metabolized into absorbable forms by microbial enzymes such as nitroreductases.[3][4]
The significance of this microbial transformation lies in the superior therapeutic efficacy of this compound compared to its parent compound, coptisine, particularly in the context of colitis.[1][2] this compound has demonstrated a more potent anti-inflammatory effect by inhibiting the NF-κB signaling pathway and the NLRP3 inflammasome.[1][2][5] This suggests that the gut microbiota plays a crucial role in unlocking the full therapeutic potential of coptisine.
Quantitative Data on Coptisine to this compound Conversion
The conversion of coptisine to this compound has been quantified in both in vitro and in vivo settings. These findings highlight the significant role of the gut microbiota in this metabolic process.
| Experimental Condition | Metric | Value | Reference |
| In vitro incubation with gut microbiota | Conversion rate of Coptisine to this compound | 16.44% | [1] |
| In vivo (Normal Mice) | This compound content in feces within 24h post-oral administration of Coptisine | 1.73% | [1] |
| In vivo (Pseudo-germ-free Mice) | This compound content in feces within 24h post-oral administration of Coptisine | 0.20% | [1] |
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for studying the bioconversion of coptisine by gut microbiota.
3.1. In Vitro Bioconversion of Coptisine by Gut Microbiota
This protocol is designed to assess the transformation of coptisine into its metabolites by a mixed culture of gut bacteria.
-
Fecal Slurry Preparation:
-
Collect fresh feces from healthy mice (e.g., Kunming mice).[1]
-
Immediately homogenize the feces in an anaerobic culture solution.[1] The specific composition of the anaerobic culture solution should be optimized for the maintenance of a diverse microbial community.
-
Filter the homogenate to remove large particulate matter.
-
-
Incubation:
-
Metabolite Analysis:
-
After incubation, terminate the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile) to precipitate proteins and extract the metabolites.
-
Centrifuge the sample to pellet the debris.
-
Analyze the supernatant for the presence of coptisine and this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).
-
3.2. In Vivo Bioconversion in a Pseudo-Germ-Free Mouse Model
This protocol is used to confirm the role of the gut microbiota in the metabolism of coptisine in a living organism.
-
Establishment of a Pseudo-Germ-Free Model:
-
Administer a cocktail of broad-spectrum antibiotics to mice (e.g., BALB/c mice) in their drinking water for a defined period to deplete the gut microbiota.[1] The specific antibiotics and duration should be based on established protocols to achieve significant microbial reduction.
-
-
Coptisine Administration and Sample Collection:
-
Metabolite Quantification:
-
Process the fecal samples to extract the metabolites.
-
Quantify the levels of coptisine and this compound in the fecal extracts using a validated analytical method such as HPLC-MS/MS.
-
Compare the metabolite profiles between the pseudo-germ-free and normal mice to determine the contribution of the gut microbiota to coptisine metabolism.
-
Visualizations
4.1. This compound Biosynthesis Pathway
Caption: Metabolic conversion of Coptisine to this compound by gut microbiota.
4.2. Experimental Workflow for In Vivo Analysis
Caption: Workflow for comparing coptisine metabolism in normal and pseudo-germ-free mice.
References
- 1. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berberine-microbiota interplay: orchestrating gut health through modulation of the gut microbiota and metabolic transformation into bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Oxocoptisine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Oxocoptisine, a natural protoberberine alkaloid, has demonstrated significant potential in preclinical studies, exhibiting notable anti-inflammatory and anti-cancer activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological functions. Detailed experimental protocols for key assays and an exploration of its known mechanisms of action, including its impact on critical signaling pathways, are presented to support further research and development efforts.
Chemical Structure and Properties
This compound is a derivative of coptisine, characterized by the presence of a ketone group at the 8-position of its isoquinoline core. This structural modification is crucial for its distinct biological activities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5,6-dihydro-8H-[1][2]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline-8,13(13aH)-dione | PubChem |
| CAS Number | 19716-61-1 | BioCrick |
| Molecular Formula | C19H13NO5 | PubChem, Real-Gene Labs |
| Molecular Weight | 335.3 g/mol | PubChem, Real-Gene Labs |
| Appearance | Solid | DC Chemicals |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick |
| SMILES | C1CN2C(=CC3=C(C2=O)C4=C(C=C3)OCO4)C5=CC6=C(C=C51)OCO6 | BioCrick |
Biological Activities and Mechanism of Action
This compound has been shown to possess potent anti-inflammatory and anti-cancer properties. Its mechanism of action is primarily attributed to the modulation of key inflammatory signaling pathways.
Anti-Inflammatory Effects in Ulcerative Colitis
In a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis, this compound demonstrated superior therapeutic effects compared to its precursor, coptisine. It significantly reduced disease activity index scores, colon shortening, and inflammatory cell infiltration.[2]
The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome .[1]
-
NF-κB Pathway: this compound treatment leads to a significant reduction in the phosphorylation and degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This inhibition downregulates the expression of pro-inflammatory cytokines.[1]
-
NLRP3 Inflammasome: The compound was also found to suppress the activation of the NLRP3 inflammasome, leading to decreased production of the inflammatory cytokines IL-1β and IL-18.[1]
Anti-Cancer Activity
This compound exhibits cytotoxic effects against various cancer cell lines and has been shown to reverse paclitaxel resistance.
-
Cytotoxicity: It is cytotoxic against NCI-N87 gastric cancer cells with an EC50 of 20.31 µM.[2]
-
Reversal of Paclitaxel Resistance: this compound effectively reverses paclitaxel resistance in SKOV3 (ovarian cancer) and HCT-15 (colorectal cancer) cells, with EC50 values of 0.3 and 0.5 ng/ml, respectively.[2]
Experimental Protocols
DSS-Induced Colitis Mouse Model
This protocol outlines the procedure used to evaluate the anti-inflammatory effects of this compound in a mouse model of ulcerative colitis.[1]
Experimental Workflow:
Caption: Workflow for the DSS-induced colitis mouse model.
Detailed Protocol:
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used.
-
Acclimation: Mice are acclimatized for one week before the experiment.
-
Model Induction: Acute colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.
-
Treatment: Mice are randomly divided into groups: control, DSS model, this compound (25 and 50 mg/kg/day), and a positive control (e.g., mesalazine). The respective treatments are administered daily by oral gavage.
-
Monitoring: Body weight, stool consistency, and rectal bleeding are monitored daily to calculate the Disease Activity Index (DAI).
-
Sample Collection: On day 8, mice are sacrificed. Colon length is measured, and colon tissues are collected for histological analysis, RNA extraction, and protein extraction.
-
Histological Analysis: Colon tissues are fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
qRT-PCR Analysis: Total RNA is extracted from colon tissues, reverse-transcribed to cDNA, and quantitative real-time PCR is performed to measure the mRNA levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).
-
Western Blot Analysis: Total protein is extracted from colon tissues, and Western blotting is performed to detect the protein levels of key components of the NF-κB and NLRP3 inflammasome pathways (e.g., p-IκBα, IκBα, p65, NLRP3, ASC, Caspase-1).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the NLRP3 inflammasome by this compound.
Future Directions
The promising preclinical data for this compound warrant further investigation. Future research should focus on:
-
Detailed Pharmacokinetics and Toxicology: Comprehensive studies are needed to understand its absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Mechanism of Paclitaxel Resistance Reversal: Elucidating the molecular mechanisms by which this compound overcomes paclitaxel resistance could lead to novel combination therapies for chemoresistant cancers.
-
Clinical Trials: Given its potent anti-inflammatory and anti-cancer effects in preclinical models, well-designed clinical trials are necessary to evaluate its efficacy and safety in human patients.
Conclusion
This compound is a promising natural compound with well-defined anti-inflammatory and anti-cancer properties. Its ability to modulate the NF-κB and NLRP3 inflammasome signaling pathways highlights its potential as a therapeutic agent for inflammatory diseases and cancer. The information and protocols provided in this guide serve as a valuable resource for the scientific community to advance the research and development of this compound.
References
- 1. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coptisine ameliorates colitis in mice by modulating cPLA2/TRPM8/CGRP-1 signaling pathways and strengthening intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
8-Oxocoptisine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Oxocoptisine, also known as 8-Oxycoptisine, is a protoberberine alkaloid with emerging therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, and known biological activities, with a focus on its anti-inflammatory, anticancer, and multidrug resistance reversal properties. Detailed experimental methodologies and analyses of its mechanisms of action, including its influence on key signaling pathways, are presented to support further research and drug development efforts.
Chemical and Physical Properties
This compound is a derivative of coptisine, a well-known isoquinoline alkaloid. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 19716-61-1 | [1][2] |
| Molecular Formula | C₁₉H₁₃NO₅ | [2] |
| Molecular Weight | 335.31 g/mol | [2] |
| Synonyms | 8-Oxycoptisine | [1][2] |
Biological Activities and Mechanisms of Action
This compound has demonstrated significant therapeutic potential in preclinical studies, particularly in the areas of inflammation, cancer, and multidrug resistance.
Anti-Inflammatory Activity in Ulcerative Colitis
This compound has shown superior efficacy in ameliorating experimental ulcerative colitis compared to its precursor, coptisine. It is, in fact, a gut microbiota-mediated metabolite of coptisine.
| Parameter | Control Group | DSS Model Group | This compound (50 mg/kg) | This compound (100 mg/kg) |
| Disease Activity Index (DAI) Score | Low | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Colon Length | Normal | Significantly Shortened | Significantly Lengthened | Significantly Lengthened |
| IL-1β Levels in Colon | Normal | Significantly Increased | Significantly Decreased | Not Reported |
| IL-6 Levels in Colon | Normal | Significantly Increased | Significantly Decreased | Not Reported |
| TNF-α Levels in Colon | Normal | Significantly Increased | Significantly Decreased | Not Reported |
| IL-18 Levels in Colon | Normal | Significantly Increased | Significantly Decreased | Not Reported |
| IFN-γ Levels in Colon | Normal | Significantly Increased | Significantly Decreased | Not Reported |
| TGF-β Levels in Colon | Normal | Significantly Increased | Significantly Decreased | Not Reported |
| IL-10 Levels in Colon | Normal | Decreased | Increased | Not Reported |
Data extracted from a study on DSS-induced colitis in mice.
This compound exerts its anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome and suppressing the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
References
An In-depth Technical Guide to the Preliminary Biological Screening of 8-Oxocoptisine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of 8-Oxocoptisine, a key metabolite of Coptisine. This compound has garnered significant interest for its potential therapeutic applications, demonstrating a range of biological activities. This document details the experimental protocols used to evaluate its efficacy, presents quantitative data from these studies, and visualizes the cellular pathways it modulates.
Introduction
This compound is an oxidized protoberberine alkaloid and a novel gut microbiota-mediated metabolite of Coptisine, a bioactive compound derived from Coptis Chinemsis Franch.[1] While Coptisine itself is used in traditional medicine for conditions like colitis, its low blood concentration has led researchers to investigate its metabolites for biological activity.[1] this compound has been reported to exhibit significant anti-inflammatory, anti-tumor, anti-fungal, and cardiovascular-protective effects.[1][2] Its enhanced lipophilicity, due to the transformation into a more active lactam ring structure, may contribute to its improved biological activity compared to its parent compound.[1]
Anti-inflammatory Activity
The most extensively studied biological activity of this compound is its anti-inflammatory effect, particularly in the context of ulcerative colitis (UC).[1][2]
This in vivo model is a well-established method for inducing experimental colitis that resembles human ulcerative colitis.[1]
-
Animal Model: Male Balb/c mice are typically used.
-
Induction of Colitis: Mice are administered a solution of dextran sulfate sodium (DSS) in their drinking water for a specified period (e.g., 7 days) to induce acute colitis.[1][2]
-
Treatment Groups:
-
Control Group: Receives normal drinking water.
-
DSS Model Group: Receives DSS solution.
-
This compound (OCOP) Group: Receives DSS solution and daily intragastric administration of this compound (e.g., at doses of 50 and 100 mg/kg).[2]
-
Positive Control Group: Receives DSS solution and a standard anti-inflammatory drug (e.g., Mesalazine, MSZ).[1]
-
Parent Compound Group: Receives DSS solution and Coptisine (COP) for comparative analysis.[1]
-
-
Evaluation Parameters:
-
Disease Activity Index (DAI): Calculated based on daily measurements of body weight loss, stool consistency, and rectal bleeding.[1]
-
Colon Length: Measured post-mortem as an indicator of inflammation (shorter colon length indicates more severe inflammation).[1]
-
Histopathological Analysis: Colon tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage, ulceration, and inflammatory cell infiltration.[1]
-
Myeloperoxidase (MPO) Activity: Measured in colonic tissues as a marker of neutrophil infiltration.[2]
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-18, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10) are quantified in colon tissue homogenates using methods like ELISA or qPCR.[1]
-
-
Mechanism of Action Studies:
-
Western Blot Analysis: Protein expression levels of key signaling molecules in the NF-κB and NLRP3 inflammasome pathways (e.g., p65, NLRP3) are measured in colonic tissues to elucidate the mechanism of action.[1]
-
Immunohistochemistry: Used to visualize the expression and localization of proteins like p65 and NLRP3 in colon tissue sections.[1]
-
Caption: Workflow for the DSS-induced colitis mouse model.
The following tables summarize the quantitative results from studies evaluating the anti-inflammatory effects of this compound in the DSS-induced colitis model.
Table 1: Effect of this compound on Macroscopic and Cellular Inflammatory Markers
| Treatment Group | Disease Activity Index (DAI) | Colon Length Reduction | MPO Activity |
| Control | Normal | None | Baseline |
| DSS Model | Significantly Increased | Significant Shortening | Significantly Increased |
| This compound (OCOP) | Dramatically Ameliorated[1] | Significantly Reduced Shortening[1] | Decreased[2] |
| Coptisine (COP) | Ameliorated | Reduced Shortening | - |
| Mesalazine (MSZ) | Substantially Reduced | Reduced Shortening | - |
| Data presented are qualitative summaries from the cited literature.[1][2] |
Table 2: Effect of this compound on Colonic Cytokine Levels
| Cytokine | Effect of DSS Treatment | Effect of this compound (OCOP) Treatment |
| TNF-α | Markedly Up-regulated[1] | Strikingly Attenuated[1] |
| IL-6 | Markedly Up-regulated[1] | Strikingly Attenuated[1] |
| IL-1β | Markedly Up-regulated[1] | Strikingly Attenuated[1] |
| IL-18 | Markedly Up-regulated[1] | Strikingly Attenuated[1] |
| IFN-γ | Markedly Up-regulated[1] | Strikingly Attenuated[1] |
| IL-10 (Anti-inflammatory) | Significantly Down-regulated[1] | Remarkably Promoted[1] |
| Data derived from mRNA expression and protein level analysis in colonic tissue.[1] |
Studies indicate that this compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway and the NLRP3 inflammasome.[1] In the DSS-induced colitis model, treatment with this compound substantially reduced the expression of the p65 subunit of NF-κB and the NLRP3 protein in colonic tissues.[1]
Caption: Inhibition of NF-κB and NLRP3 pathways by this compound.
Antimicrobial and Antifungal Activity
While specific studies detailing the antimicrobial screening of this compound are less common, its parent compound and related alkaloids have known antimicrobial properties.[2] A standard preliminary screening would involve the following protocols.
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of this compound that visibly inhibits microbial growth.[3]
-
Plate Preparation: Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.
-
Disk Application: Place sterile paper disks impregnated with a known concentration of this compound onto the agar surface.
-
Incubation: Incubate the plates under suitable conditions.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented). A larger zone indicates greater antimicrobial activity.[4]
Table 3: Hypothetical Data for Preliminary Antimicrobial Screening
| Test Microorganism | Assay Type | Result (Example) |
| Staphylococcus aureus | MIC | 64 µg/mL |
| Escherichia coli | MIC | 128 µg/mL |
| Pseudomonas aeruginosa | Disk Diffusion | 12 mm zone of inhibition |
| Candida albicans | Disk Diffusion | 10 mm zone of inhibition |
| This table presents example data as specific quantitative results for this compound were not available in the initial search. |
Cytotoxicity Screening
Preliminary assessment of cytotoxicity is crucial to determine the therapeutic window of a potential drug candidate.
-
Cell Culture: Seed cancer cells (e.g., HepG2, A549) or normal cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution and incubate. The viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solvent.
-
CCK-8 Assay: Add CCK-8 solution, which contains a highly water-soluble tetrazolium salt (WST-8). Dehydrogenase enzymes in viable cells reduce WST-8 to a water-soluble orange formazan dye.[5][6]
-
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., ~450 nm for CCK-8).[3][6]
-
IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[7]
Caption: General workflow for in vitro cytotoxicity assays.
Conclusion and Future Directions
The preliminary biological screening of this compound reveals it to be a promising therapeutic agent, particularly for inflammatory conditions like ulcerative colitis.[1] Its superior anti-colitis effect compared to its parent compound, Coptisine, is strongly linked to its ability to inhibit the NF-κB and NLRP3 inflammasome signaling pathways.[1]
Further research is warranted to fully elucidate its therapeutic potential. This should include:
-
Comprehensive Antimicrobial and Antifungal Screening: Determining the MIC values against a broad panel of clinically relevant pathogens.
-
In-depth Cytotoxicity Profiling: Evaluating its IC50 values across various cancer cell lines and, importantly, in non-cancerous cell lines to establish its safety profile.
-
Antioxidant Capacity Assessment: Quantifying its ability to scavenge free radicals using assays such as DPPH or ABTS.[8]
-
Pharmacokinetic and Toxicological Studies: In vivo studies are necessary to understand its absorption, distribution, metabolism, excretion (ADME), and overall toxicity profile.
This guide provides a foundational framework for researchers and drug development professionals to design and interpret preliminary biological screenings of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synergistic antibacterial activity and mechanism of colistin-oxethazaine combination against gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory response to 1,8-Cineol and associated microbial communities in Otitis media patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dojindo.com [dojindo.com]
- 6. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant therapies in COPD - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of 8-Oxocoptisine: A Methodological Approach in the Absence of Direct Initial Studies
A comprehensive search for initial studies on the mechanism of action of 8-Oxocoptisine has yielded no direct results. The scientific literature, as accessed through broad searches, does not currently contain specific data on the quantitative effects, experimental protocols, or established signaling pathways for this particular compound. The search results were predominantly focused on the well-documented mechanisms of Oxycodone and Oxaliplatin, highlighting a significant gap in the available research on this compound.
This guide, therefore, pivots from a direct summary of existing data to a proposed framework for initiating such studies. It is designed to provide researchers, scientists, and drug development professionals with a methodological blueprint for systematically investigating the mechanism of action of a novel compound like this compound.
I. Foundational Strategy for Elucidating Mechanism of Action
In the absence of prior art, the initial approach to understanding the mechanism of action of a new chemical entity (NCE) such as this compound should be systematic and hypothesis-driven. The following workflow outlines a logical progression from broad, phenotypic screening to more focused, target-based investigations.
Caption: A generalized workflow for the initial investigation of a novel compound's mechanism of action.
II. Proposed Experimental Protocols for Initial Studies
The following are detailed, yet hypothetical, experimental protocols that would be essential in the initial characterization of this compound's bioactivity.
A. Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound on the viability of a panel of human cancer cell lines and normal, non-transformed cell lines.
Methodology:
-
Cell Culture: Culture selected cell lines (e.g., a panel representing different cancer types and a normal fibroblast line) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations.
-
Treatment: Seed cells in 96-well plates and, after allowing for attachment, treat with varying concentrations of this compound for a specified duration (e.g., 24, 48, and 72 hours).
-
Viability Assessment: Utilize a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo® to quantify cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line at each time point.
B. Target Identification via Affinity-Based Proteomics
Objective: To identify potential protein targets of this compound.
Methodology:
-
Probe Synthesis: Synthesize an affinity probe by chemically modifying this compound to include a linker and a reactive group for immobilization or a tag for pulldown.
-
Affinity Chromatography: Immobilize the this compound probe onto a solid support (e.g., agarose beads) and incubate with cell lysate.
-
Elution and Protein Identification: After washing to remove non-specific binders, elute the specifically bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that specifically interact with this compound.
III. Hypothetical Signaling Pathway Analysis
Should initial screening suggest an anti-inflammatory or anti-cancer effect, the following signaling pathways would be prime candidates for investigation. The diagrams below illustrate these pathways as they are commonly understood and would serve as a basis for hypothesis testing with this compound.
A. Hypothetical Anti-Inflammatory Signaling Pathway Investigation
If this compound demonstrates anti-inflammatory properties, its effect on the NF-κB signaling pathway would be a critical area of study.
Caption: A potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.
B. Hypothetical Anti-Cancer Signaling Pathway Investigation
If this compound shows cytotoxic effects in cancer cells, investigating its impact on apoptosis-related pathways, such as the intrinsic apoptosis pathway, would be a logical next step.
Caption: A proposed mechanism of pro-apoptotic action through the intrinsic apoptosis pathway.
IV. Conclusion and Future Directions
The initial investigation into the mechanism of action of this compound represents a greenfield opportunity for novel discoveries. The absence of existing literature necessitates a foundational, unbiased approach to elucidating its biological effects. By employing a systematic workflow of phenotypic screening, target deconvolution, and hypothesis-driven mechanistic studies, the scientific community can begin to build a comprehensive understanding of this compound. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a robust starting point for these crucial initial investigations. Future research should focus on executing these foundational studies to generate the first quantitative data and mechanistic insights into the action of this compound.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of 8-Oxocoptisine, a significant metabolite of the protoberberine alkaloid coptisine. The document details its synthesis, pharmacological activities, and mechanisms of action, with a comparative look at related protoberberine alkaloids. It includes structured quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support research and development efforts in this area.
Introduction to Protoberberine Alkaloids
Protoberberine alkaloids are a large class of isoquinoline alkaloids characterized by a tetracyclic ring system.[1] These compounds are predominantly found in plants from families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[1] For centuries, plants containing these alkaloids have been utilized in traditional medicine, particularly in Chinese and Ayurvedic practices, to treat a variety of ailments, including diarrhea, inflammation, and infections.[2][3]
The pharmacological interest in this class of compounds is driven by their diverse and potent biological activities, which include antimicrobial, anti-inflammatory, anticancer, and cardiovascular-protective effects.[2][4][5] Berberine is the most extensively studied protoberberine alkaloid, known for its broad-spectrum bioactivities.[2][6] Coptisine, another key member, also demonstrates significant therapeutic potential.[7]
Recently, attention has turned to the metabolites of these primary alkaloids, as they may contribute significantly to their overall therapeutic effects, often exhibiting superior activity and different pharmacological profiles. This compound, a metabolite of coptisine formed by gut microbiota, is one such compound that has shown promising anti-inflammatory and anticancer properties, warranting a detailed investigation.[5]
Synthesis of this compound
This compound can be efficiently synthesized from its precursor, the natural quaternary protoberberine alkaloid coptisine. A high-yield method involves the oxidation of coptisine using potassium ferricyanide in a strong alkaline solution.[8]
Experimental Protocol: High-Yield Synthesis of this compound[9]
-
Reaction Setup: Dissolve potassium ferricyanide in a 5 N aqueous solution of sodium hydroxide (NaOH).
-
Addition of Substrate: Add coptisine to the alkaline potassium ferricyanide solution.
-
Reflux: Heat the suspension under reflux conditions to facilitate the oxidation reaction.
-
Purification: After the reaction is complete, purify the resulting crude product using silica gel column chromatography to isolate this compound.
-
Verification: Confirm the structure and purity of the synthesized this compound using techniques such as NMR spectroscopy and HPLC-ESI-MS.
This method provides a significantly higher yield compared to previously reported literature, making it suitable for producing the quantities required for extensive biological evaluation.[8]
Pharmacological Activities
This compound and related protoberberine alkaloids exhibit a wide range of biological activities. The following sections summarize the key findings and present available quantitative data in a comparative format.
Anticancer and Anti-proliferative Activity
Protoberberine alkaloids, including coptisine and its 8-oxo derivative, have demonstrated significant cytotoxicity against various cancer cell lines. Their planar structure is thought to contribute to their anticancer effects, potentially through mechanisms like the formation of telomeric G-quadruplex structures.[9]
| Compound | Cell Line | Activity Type | Value | Citation |
| This compound | NCI-N87 (Gastric Cancer) | EC50 (Cytotoxicity) | 20.31 µM | [10] |
| This compound | SKOV3 (Paclitaxel-Resistant) | EC50 (Resistance Reversal) | 0.3 ng/mL | [10] |
| This compound | HCT-15 (Paclitaxel-Resistant) | EC50 (Resistance Reversal) | 0.5 ng/mL | [10] |
| Coptisine | LoVo (Colon Carcinoma) | IC50 (Cytotoxicity) | 0.87 µg/mL | [11] |
| Coptisine | HT 29 (Colon Carcinoma) | IC50 (Cytotoxicity) | 0.49 µg/mL | [11] |
| Coptisine | L1210 (Murine Leukemia) | IC50 (Cytotoxicity) | 0.87 µg/mL | [11] |
| Coptisine | ACC-201 (Gastric Cancer) | IC50 (Cytotoxicity) | 1.260 µg/mL (3.93 µM) | [12] |
| Coptisine | NCI-N87 (Gastric Cancer) | IC50 (Cytotoxicity) | 2.110 µg/mL (6.58 µM) | [12] |
| Coptisine | HepG2 (Hepatoma) | IC50 (Cytotoxicity) | 36.90 µg/mL | [7] |
| Berberine | HT 29 (Colon Carcinoma) | IC50 (Cytotoxicity) | 1.89 µg/mL | [11] |
| Berberine | LoVo (Colon Carcinoma) | IC50 (Cytotoxicity) | 1.90 µg/mL | [11] |
| Berberine | L1210 (Murine Leukemia) | IC50 (Cytotoxicity) | 0.33 µg/mL | [11] |
Anti-inflammatory and Anti-colitis Activity
This compound has demonstrated superior efficacy in treating ulcerative colitis (UC) compared to its parent compound, coptisine.[5] Its mechanism is closely linked to the inhibition of key inflammatory pathways. While specific IC50 values for this compound against inflammatory enzymes are not widely reported, its potent in vitro and in vivo effects are well-documented.
| Compound | Model / Target | Activity Type | Value | Citation |
| This compound | In vitro UC Model | EC50 (Anti-UC Efficacy) | 8.12 x 10⁻⁸ M | [8] |
| This compound | DSS-Induced Colitis (Mice) | In vivo Effect | Reduces colonic shortening and inflammatory infiltration at 50-100 mg/kg | [10] |
| Berberine | COX-2 Enzyme | IC50 (Inhibition) | Data varies by study | [13] |
| Berberine | LPS-induced PGE2 production | In vitro Effect | Dose-dependent reduction | [13] |
Qualitative studies show that this compound treatment in a DSS-induced colitis mouse model dramatically ameliorates the disease activity index, reduces the shortening of the colon, and suppresses the expression and release of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, and IFN-γ.[5] Concurrently, it elevates the levels of the anti-inflammatory cytokine IL-10.[5]
Antifungal Activity
Protoberberine alkaloids are known to possess antifungal properties. While specific quantitative data for this compound is limited in the available literature, data from related alkaloids provide a strong indication of the potential of this chemical class against fungal pathogens. Jatrorrhizine, in particular, has shown broad-spectrum activity.
| Compound | Fungal Species | MIC (µg/mL) | Citation |
| Jatrorrhizine | Various Dermatophytes & Candida | 62.5 - 125 | [10] |
| Palmatine | Candida sp. | 15.62 - 62.5 | [10] |
| Berberine | Candida sp. | 500 - ≥1000 | [10] |
| Berberine | K. pneumonia, A. baumanii | 8 | [6] |
| Berberine | Neisseria gonorrhea | 13.5 | [6] |
Cardiovascular Effects
The cardiovascular-protective effects of protoberberine alkaloids, especially berberine, have been noted.[14] These effects include positive inotropic action, reduction of peripheral resistance, and regulation of lipid metabolism.[11] While this compound has been reported to have cardiovascular-protective effects, specific quantitative data is not yet available.[5] Studies on berberine show it can modulate key signaling pathways like AMPK, which are crucial for vascular homeostasis.[11]
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound, particularly its potent anti-inflammatory action, are attributed to its ability to modulate critical intracellular signaling pathways. The primary mechanisms identified are the inhibition of the NF-κB pathway and the NLRP3 inflammasome.[5]
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central mediator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[3] this compound has been shown to markedly inhibit the activation of the NF-κB pathway, preventing the nuclear translocation of the p65 subunit.[5]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex in the cytoplasm that plays a critical role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[5] Its activation is a two-step process. The "priming" step (Signal 1), often initiated by TLR activation via PAMPs like LPS, leads to the NF-κB-dependent upregulation of NLRP3 and pro-IL-1β. The "activation" step (Signal 2) is triggered by a variety of stimuli, including ATP, nigericin, or cellular stress, which leads to the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1). This assembly facilitates the autocatalytic cleavage of pro-caspase-1 into active caspase-1, which then cleaves pro-IL-1β and pro-IL-18. This compound has been found to significantly inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of mature IL-1β and IL-18.[5]
Caption: Inhibition of the NLRP3 inflammasome by this compound.
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and protoberberine alkaloids.
DSS-Induced Colitis Mouse Model[7][9]
This is a widely used model to mimic human ulcerative colitis and evaluate the efficacy of potential therapeutics.
-
Animal Selection: Use 8-week-old C57BL/6 or BALB/c mice, as they are well-characterized for this model.
-
Induction of Colitis: Administer 2.0-5.0% (w/v) Dextran Sulfate Sodium (DSS, MW 36-50 kDa) in the drinking water for 7 consecutive days. The optimal concentration may vary by DSS lot and mouse strain and should be determined empirically.
-
Treatment Groups:
-
Control Group: Receives regular drinking water.
-
DSS Model Group: Receives DSS water.
-
Treatment Groups: Receive DSS water and are treated daily with this compound (e.g., 50 or 100 mg/kg), coptisine (e.g., 50 mg/kg), or a positive control like mesalazine (MSZ) via intragastric gavage.
-
-
Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool. Calculate a Disease Activity Index (DAI) based on these parameters.
-
Endpoint Analysis (Day 8):
-
Euthanize mice and harvest the colons.
-
Measure colon length (shortening is a marker of inflammation).
-
Fix a distal segment of the colon in 4% paraformaldehyde for histological analysis (H&E staining) to assess tissue damage, ulceration, and inflammatory cell infiltration.
-
Homogenize the remaining colon tissue for analysis of inflammatory mediators (e.g., cytokines via ELISA or mRNA expression via qRT-PCR).
-
NLRP3 Inflammasome Activation Assay (in vitro)[6]
This assay measures the ability of a compound to inhibit the two-step activation of the NLRP3 inflammasome in macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells).
-
Cell Culture: Plate macrophages in a 24-well plate and allow them to adhere.
-
Priming (Signal 1): Stimulate the cells with Lipopolysaccharide (LPS, e.g., 500 ng/mL) for 3-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: After priming, remove the LPS-containing medium and add fresh medium containing the test compound (this compound) at various concentrations. Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator such as Nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) to the wells and incubate for 1-2 hours.
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatant using an ELISA kit.
-
Lyse the cells to prepare protein extracts.
-
Analyze the cell lysates for the expression of pro-caspase-1, cleaved caspase-1 (p20 subunit), and NLRP3 by Western blot to confirm inflammasome activation and assess the effect of the inhibitor.
-
NF-κB (p65) Nuclear Translocation Assay[2][10]
This immunofluorescence-based assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
-
Cell Culture: Seed cells (e.g., HeLa or RAW 264.7 macrophages) on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL), for 30-60 minutes.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour in the dark.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
-
Conclusion and Future Perspectives
This compound, a key metabolite of coptisine, is emerging as a highly promising therapeutic candidate, particularly in the context of inflammatory diseases like ulcerative colitis. Its enhanced efficacy compared to its parent compound underscores the critical role of biotransformation by gut microbiota in the pharmacology of natural products. The primary mechanisms of action, involving the dual inhibition of the NF-κB and NLRP3 inflammasome pathways, position it as a potent anti-inflammatory agent.
While its anticancer activities are also notable, further research is required to fully elucidate its potential in this area. The quantitative data for its anti-inflammatory, antifungal, and cardiovascular-protective effects remain limited. Future research should focus on:
-
Quantitative Pharmacological Profiling: Determining the IC50/EC50 values of this compound against a broader range of inflammatory mediators (e.g., COX-2, iNOS), fungal strains, and cardiovascular targets.
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo behavior.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
The development of high-yield synthesis protocols and a clear understanding of its molecular targets provide a solid foundation for the advancement of this compound from a promising natural product metabolite to a potential clinical therapeutic.
References
- 1. Cyclooxygenase (COX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. Regulation of Nitric Oxide Production by δ-Opioid Receptors during Glaucomatous Injury | PLOS One [journals.plos.org]
- 3. Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial and Antifungal Alkaloids from Asian Angiosperms: Distribution, Mechanisms of Action, Structure-Activity, and Clinical Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase (COX) | DC Chemicals [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opioids inhibit the induction of nitric oxide synthase in J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
8-Oxocoptisine vs. Coptisine: A Technical Guide to Their Core Chemical Differences and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical and biological differences between the protoberberine alkaloid coptisine and its oxidized metabolite, 8-oxocoptisine. While structurally similar, the introduction of a carbonyl group at the 8-position in this compound significantly alters its physicochemical properties and biological activities. This document outlines their distinct chemical features, summarizes key quantitative data, details relevant experimental protocols, and visualizes their differential effects on critical inflammatory signaling pathways. The evidence presented suggests that this compound exhibits superior anti-inflammatory effects compared to its precursor, coptisine, highlighting its potential as a promising therapeutic candidate.
Introduction
Coptisine is a well-characterized isoquinoline alkaloid found in several medicinal plants, most notably from the Coptis genus. It is known for a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.[1] Recent research has shed light on its metabolite, this compound, which is formed through oxidation, a process that can be mediated by gut microbiota.[2] This conversion is significant as this compound has demonstrated enhanced biological activity in certain contexts, particularly in the amelioration of colitis.[2] Understanding the fundamental chemical distinctions between these two compounds is crucial for elucidating their mechanisms of action and for the potential development of new therapeutic agents.
Core Chemical Differences
The primary chemical distinction between coptisine and this compound lies in the presence of a carbonyl group at the 8-position of the protoberberine core structure in the latter. This seemingly minor modification from a dihydroberberine to a lactam structure has profound implications for the molecule's electronic distribution, planarity, and potential for intermolecular interactions.
Chemical Structures:
-
Coptisine: C₁₉H₁₄NO₄⁺
-
This compound: C₁₉H₁₂NO₅
The introduction of the ketone in this compound increases its lipophilicity, which may contribute to its enhanced absorption and biological activity.[2]
Comparative Quantitative Data
The following tables summarize the available quantitative data for coptisine and this compound, providing a basis for comparing their biological activities.
Table 1: Physicochemical Properties
| Property | Coptisine | This compound |
| Molecular Formula | C₁₉H₁₄NO₄⁺ | C₁₉H₁₂NO₅ |
| Molecular Weight | 320.32 g/mol | 334.31 g/mol |
| Solubility | Poor water solubility | Data not readily available, but increased lipophilicity suggests lower water solubility than coptisine. |
| Melting Point | Data not readily available | Data not readily available |
Table 2: Biological Activity (In Vitro)
| Assay | Cell Line | Coptisine (IC₅₀/EC₅₀) | This compound (IC₅₀/EC₅₀) | Reference |
| Cytotoxicity | LoVo (human colon cancer) | 0.87 µg/mL | Not Available | [3] |
| Cytotoxicity | HT-29 (human colon cancer) | 0.49 µg/mL | Not Available | [3] |
| Cytotoxicity | L1210 (murine leukemia) | 0.87 µg/mL | Not Available | [3] |
| IDO Inhibition | 6.3 µM (IC₅₀), 5.8 µM (Ki) | Not Available | [1] | |
| Cytotoxicity | NCI-N87 (gastric cancer) | Not Available | 20.31 µM (EC₅₀) |
Experimental Protocols
Synthesis of this compound from Coptisine
This protocol is adapted from a method describing the oxidation of coptisine.[2]
-
Preparation of Reagents: Dissolve potassium ferricyanide in a 5 N sodium hydroxide (NaOH) solution in deionized water.
-
Reaction Setup: Add coptisine to the potassium ferricyanide solution in a 1:5 molar ratio.
-
Reflux: Heat the suspension under reflux conditions to yield the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized this compound using NMR spectroscopy and HPLC-ESI-MS.
Synthesis of Coptisine from Berberine
A four-step synthetic route has been described for the gram-scale synthesis of coptisine from commercially available berberine, with an overall yield of approximately 8-10%.[3] While the detailed step-by-step protocol is not fully available in the cited literature, the process involves the chemical modification of the berberine backbone to yield coptisine. The structural identity of the synthesized coptisine is typically verified by IR and NMR methods.[3]
In Vitro NF-κB and NLRP3 Inflammasome Inhibition Assays
The following is a generalized workflow for assessing the inhibitory effects of coptisine and this compound on the NF-κB and NLRP3 inflammasome pathways in macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media.
-
Priming: Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-inflammatory genes, including NLRP3 and pro-IL-1β.
-
Treatment: Treat the primed cells with varying concentrations of coptisine or this compound for a specified duration.
-
NLRP3 Inflammasome Activation: Induce NLRP3 inflammasome activation using a second stimulus such as ATP, nigericin, or monosodium urate (MSU) crystals.
-
Analysis:
-
Western Blot: Analyze cell lysates to determine the protein levels of key signaling molecules in the NF-κB pathway (e.g., p-IκBα, total IκBα, nuclear p65) and the NLRP3 inflammasome pathway (e.g., cleaved caspase-1, ASC, NLRP3).[2]
-
ELISA: Measure the concentration of secreted pro-inflammatory cytokines such as IL-1β and IL-18 in the cell culture supernatant.[2]
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the inhibitory effects of coptisine and this compound on the NF-κB and NLRP3 inflammasome signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NLRP3 inflammasome pathway.
Discussion and Conclusion
The available evidence strongly suggests that this compound, the oxidized metabolite of coptisine, possesses superior anti-inflammatory properties, particularly in the context of colitis.[2] This enhanced activity is likely attributable to the structural change at the 8-position, which may influence its absorption, distribution, and interaction with molecular targets.
Both coptisine and this compound exert their anti-inflammatory effects, at least in part, by inhibiting the NF-κB and NLRP3 inflammasome pathways.[2] However, studies indicate that this compound is a more potent inhibitor of these pathways.[2] The provided diagrams illustrate the key intervention points of these compounds in these critical inflammatory cascades.
For drug development professionals, the superior bioactivity of this compound makes it a compelling candidate for further investigation. Future research should focus on a more comprehensive comparison of the physicochemical properties of coptisine and this compound, including their solubility and stability. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are warranted to fully elucidate the therapeutic potential of this compound. The development of efficient and scalable synthetic routes for this compound will also be critical for advancing its preclinical and clinical evaluation.
References
- 1. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity evaluation of natural coptisine and synthesis of coptisine from berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 8-Oxocoptisine Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Oxocoptisine, a metabolite of coptisine, has demonstrated significant therapeutic potential, exhibiting anti-inflammatory, anti-tumor, anti-fungal, and cardiovascular-protective properties. Preliminary studies indicate that its mechanism of action involves the modulation of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) signaling cascade and the NLRP3 inflammasome. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of the molecular targets of this compound. By leveraging computational methodologies, researchers can accelerate the identification of direct protein interactions, elucidate its mechanism of action at a molecular level, and pave the way for targeted drug development. This document outlines a systematic workflow, from initial target hypothesis generation using ligand-based and structure-based computational approaches to detailed protocols for experimental validation.
Introduction to this compound and its Known Biological Activities
This compound is a protoberberine alkaloid and a gut microbiota-mediated metabolite of coptisine, a primary bioactive component of the traditional medicinal herb Coptis chinensis. Emerging evidence highlights the potent biological activities of this compound, suggesting its potential as a lead compound for therapeutic development.
Known Biological Activities:
-
Anti-inflammatory Effects: Studies in dextran sulfate sodium (DSS)-induced colitis models have shown that this compound can ameliorate inflammation. This is attributed, in part, to its ability to inhibit the NF-κB signaling pathway and the activation of the NLRP3 inflammasome[1].
-
Anti-tumor Activity: this compound has been reported to possess anti-cancer properties, though the specific mechanisms and direct molecular targets are not yet fully elucidated[1].
-
Other Activities: Preliminary research also suggests anti-fungal and cardiovascular-protective effects, broadening the scope of its potential therapeutic applications[1].
The known involvement of this compound in the NF-κB and NLRP3 inflammasome pathways provides a crucial starting point for a focused in silico target identification campaign.
In Silico Target Prediction Workflow
A systematic computational approach to identify the molecular targets of this compound can be structured as a multi-step process, integrating various in silico techniques.
Ligand-Based Approaches
These methods utilize the 2D and 3D structural information of this compound to identify proteins that are known to bind to structurally similar molecules.
-
Pharmacophore Modeling: This involves identifying the essential steric and electronic features of this compound that are responsible for its biological activity. A pharmacophore model can then be used to screen large compound databases to find molecules with similar features and their known targets.
-
Chemical Similarity Searching: This approach involves searching databases of known bioactive molecules (e.g., ChEMBL, PubChem) to find compounds with a high degree of structural similarity to this compound. The known targets of these similar compounds can be considered as potential targets for this compound.
Structure-Based Approaches
These methods rely on the 3D structure of potential protein targets.
-
Reverse Docking (Inverse Docking): In this approach, the 3D structure of this compound is docked against a library of 3D protein structures of known drug targets or proteins implicated in inflammatory and cancer pathways. The docking scores and binding poses are then analyzed to predict potential targets.
-
Molecular Docking Simulation: Once a set of potential targets is identified, molecular docking simulations can be performed to predict the binding affinity and interaction patterns of this compound with each target in more detail.
Prioritization of Predicted Targets
The initial in silico screening will likely generate a list of potential targets. These need to be prioritized for experimental validation based on several criteria:
-
Docking Score and Binding Energy: Higher docking scores and lower binding energies suggest a more favorable interaction.
-
Biological Relevance: The predicted targets should be evaluated for their known roles in inflammation, cancer, and specifically in the NF-κB and NLRP3 inflammasome pathways.
-
Druggability: The binding site on the predicted target should be "druggable," meaning it has a well-defined pocket that can be targeted by a small molecule.
Experimental Validation of Predicted Targets
The prioritized targets from the in silico screening must be validated through experimental assays.
Biochemical Assays
These assays are designed to confirm the direct interaction between this compound and the predicted target protein.
-
Enzyme/Kinase Inhibition Assays: If the predicted target is an enzyme or a kinase, its activity can be measured in the presence and absence of this compound to determine if the compound has an inhibitory effect.
Table 1: Hypothetical Kinase Inhibition Data for this compound
Predicted Target Kinase IC50 (µM) IKKβ 2.5 TBK1 15.8 RIPK1 8.2 | SYK | > 50 |
Cell-Based Assays
These assays assess the effect of this compound on the cellular function of the predicted target.
-
NF-κB Reporter Assays: To validate targets within the NF-κB pathway, a reporter gene (e.g., luciferase) under the control of an NF-κB response element can be used. A reduction in reporter gene expression in the presence of this compound would indicate inhibition of the pathway.
-
NLRP3 Inflammasome Activation Assays: The effect of this compound on the activation of the NLRP3 inflammasome can be measured by quantifying the release of IL-1β from immune cells stimulated with NLRP3 activators.
Table 2: Hypothetical Effect of this compound on IL-1β Release
Treatment IL-1β Concentration (pg/mL) Control 12.5 ± 2.1 LPS + ATP 350.7 ± 25.4 LPS + ATP + this compound (10 µM) 125.3 ± 15.8 | LPS + ATP + this compound (50 µM) | 45.6 ± 8.9 |
Target Engagement Assays
These assays confirm the direct binding of this compound to the target protein within a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to a protein increases its thermal stability. The melting curve of the target protein in the presence and absence of this compound can be determined to confirm target engagement.
Signaling Pathway Visualization
Based on the known biological activities of this compound, the following signaling pathways are of high interest for target identification.
Detailed Experimental Protocols
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture: Plate HEK293T cells stably expressing an NF-κB-luciferase reporter construct in a 96-well plate.
-
Treatment: Treat the cells with a known NF-κB activator (e.g., TNF-α) in the presence of varying concentrations of this compound.
-
Incubation: Incubate the plate for 6-24 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) and calculate the percentage of inhibition.
Protocol: NLRP3 Inflammasome Activation Assay
-
Cell Culture: Plate murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells in a 24-well plate.
-
Priming: Prime the cells with lipopolysaccharide (LPS) for 4 hours.
-
Treatment: Treat the cells with varying concentrations of this compound for 1 hour.
-
Activation: Activate the NLRP3 inflammasome with ATP or nigericin for 1 hour.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to confluency and treat with either vehicle control or this compound.
-
Heating: Heat the cell suspensions at a range of temperatures for a fixed time.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the predicted target protein.
-
Data Analysis: Quantify the band intensities and plot the protein melting curves to determine the thermal shift.
Conclusion
The integration of in silico target prediction methods with robust experimental validation provides a powerful and efficient strategy for elucidating the molecular mechanisms of action of promising natural compounds like this compound. This guide outlines a comprehensive workflow that can be adapted and applied to accelerate the drug discovery process, ultimately facilitating the development of novel therapeutics for inflammatory diseases and cancer.
References
Methodological & Application
Application Note: HPLC-UV Analysis of 8-Oxocoptisine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxocoptisine is a protoberberine alkaloid and an oxidative metabolite of coptisine, a compound found in various medicinal plants of the Coptis genus. Interest in this compound is growing due to its potential pharmacological activities. Accurate and reliable quantitative analysis is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, based on established methods for the structurally similar compound, coptisine.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer. The separated this compound is then detected by a UV detector at a wavelength where the analyte exhibits maximum absorbance, allowing for accurate quantification. Based on methods for similar compounds, a detection wavelength of 270 nm is recommended.[1][2][3]
Experimental Protocols
Equipment and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)
-
C18 reversed-phase analytical column (e.g., Gemini-NX C18, 250 mm x 4.6 mm, 5 µm)[1][2]
-
Data acquisition and processing software
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
Reagents and Standards
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Triethylamine (HPLC grade)
-
Ammonium hydroxide (reagent grade)
-
Methanol (HPLC grade)
-
Water (ultrapure, 18.2 MΩ·cm)
Preparation of Solutions
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.03 mol/L Ammonium acetate solution containing 0.1% triethylamine and 0.6% ammonium hydroxide.[1][2]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired calibration range (e.g., 1 - 200 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plasma, tissue, herbal extract). A general procedure for an herbal extract is provided below.
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Allow the mixture to cool to room temperature and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following chromatographic conditions are recommended based on the analysis of coptisine and related alkaloids.[1][2]
| Parameter | Condition |
| Column | Gemini-NX C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: 0.03 mol/L Ammonium acetate (containing 0.1% triethylamine and 0.6% ammonium hydroxide) |
| Gradient Elution | 0-15 min, 10-25% A15-25 min, 25-27% A25-40 min, 27-45% A40-45 min, 45-90% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Data Presentation: Method Validation Parameters
The following tables summarize typical validation parameters for the HPLC-UV analysis of coptisine, which can be expected to be similar for this compound.[1][2][3]
Table 1: Linearity and Range
| Compound | Linear Range (mg/L) | Correlation Coefficient (r) |
| Coptisine | 3.65 - 72.96 | 0.9999 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Compound | LOD (mg/L) | LOQ (mg/L) |
| Coptisine | 0.102 - 0.651 | Not Specified |
Table 3: Precision
| Compound | Intra-day RSD (%) | Inter-day RSD (%) |
| Coptisine | < 3.34 | < 3.34 |
Table 4: Accuracy (Recovery)
| Compound | Average Recovery (%) | RSD (%) |
| Coptisine | 100.14 - 102.75 | < 3.34 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental Workflow for HPLC-UV Analysis of this compound.
Logical Relationship of Chromatographic Parameters
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of Alkaloid Contents in Various Tissues of Coptis Chinensis Franch. by Reversed Phase-High Performance Liquid Chromatography and Ultraviolet Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Simultaneous determination of six alkaloids in Coptis chinensis of different regions by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 8-Oxocoptisine from Herbal Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxocoptisine is a protoberberine-type alkaloid found in several medicinal plants, most notably from the genera Coptis and Corydalis. As a derivative of coptisine, it is recognized for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Coptisine itself is a primary bioactive component of traditional herbal medicines derived from plants like Coptis chinensis (Huang Lian), which has been used for centuries.[1] The effective extraction and isolation of this compound are critical for pharmacological studies and the development of new therapeutic agents.
This document provides detailed protocols for the extraction and purification of this compound from herbal sources, summarizes quantitative data from various extraction methods, and illustrates the experimental workflow and relevant biological pathways.
Extraction Methodologies
The extraction of this compound is typically performed as part of a total alkaloid extraction from the plant matrix. Various methods have been developed to efficiently extract protoberberine alkaloids, including coptisine, berberine, and palmatine. These methods can be adapted for the targeted extraction of this compound.
Conventional methods often employ organic solvents or aqueous solutions to extract alkaloids. Solvents like ethanol and methanol have demonstrated high extraction efficiencies for total alkaloids from Coptis chinensis.[2]
Protocol 1: Ethanol Maceration and Reflux Extraction
This protocol is a standard method for obtaining a crude alkaloid extract.
Materials:
-
Dried and powdered rhizomes of Coptis chinensis or Corydalis decumbens.
-
75-95% Ethanol (EtOH).
-
Reflux apparatus.
-
Filtration system (e.g., Buchner funnel with filter paper).
-
Rotary evaporator.
Procedure:
-
Maceration: Weigh the powdered herbal material and place it in a large flask. Add 75% ethanol at a solid-to-liquid ratio of 1:10 (w/v). Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.
-
Reflux Extraction: Following maceration, set up the flask for reflux. Heat the mixture to a gentle boil and maintain reflux for 2 hours.
-
Filtration: Allow the mixture to cool to room temperature. Filter the extract through a Buchner funnel to separate the plant residue (marc) from the liquid extract.
-
Repeat Extraction: Return the marc to the flask and repeat the reflux extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine and Concentrate: Combine the filtrates from all three extractions. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude ethanol extract.
-
Storage: Store the crude extract at 4°C for further purification.
Ultrasound-assisted extraction (UAE) is a modern and efficient technique that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[3][4] This method has been shown to be highly effective for extracting alkaloids from Coptis chinensis.[3]
Protocol 2: Ultrasound-Assisted Extraction with Green Solvents
This protocol uses eco-friendly solvents and ultrasound to improve extraction efficiency.[2][5]
Materials:
-
Dried and powdered rhizomes of Coptis chinensis.
-
Extraction Solvent: 40% (w/w) Malic Acid or 96% (w/w) Lactic Acid.[2][5]
-
Ultrasonic bath or probe sonicator.
-
Centrifuge.
-
Filtration apparatus (0.45 μm filter).
Procedure:
-
Sample Preparation: Weigh 1.0 g of the powdered herbal material and place it in a suitable extraction vessel.
-
Solvent Addition: Add the chosen solvent (e.g., 40% Malic Acid) at a liquid-to-solid ratio of 30:1 mL/g.[2][5]
-
Ultrasonication: Place the vessel in an ultrasonic bath. Set the temperature to 80°C for malic acid or 60°C for lactic acid.[2][5] Sonicate for 30 minutes.
-
Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue.
-
Collection and Filtration: Decant the supernatant. For analytical purposes, filter the supernatant through a 0.45 μm syringe filter before HPLC analysis.
-
Scaling Up: For preparative scale, the process can be repeated, and the supernatants combined for subsequent purification steps.
Quantitative Data on Alkaloid Extraction
While specific yield data for this compound is scarce, data for related alkaloids from Coptis chinensis provides a benchmark for extraction efficiency. The following tables summarize the yields obtained using different solvents and methods.
Table 1: Comparison of Extraction Yields for Major Alkaloids from Coptis chinensis using Various Solvents.
| Solvent System | Coptisine Yield (mg/g) | Palmatine Yield (mg/g) | Berberine Yield (mg/g) | Total Alkaloids (mg/g) | Reference |
| 75% Methanol (MeOH) | ~7.8 | ~7.8 | ~45.4 | 108.2 | [2] |
| 75% Ethanol (EtOH) | ~7.5 | ~7.5 | ~45.0 | 107.9 | [2] |
| 50% Lactic Acid (LA) | ~10.0 | ~7.5 | ~46.0 | 111.7 | [2] |
| 50% Malic Acid (MA) | ~9.5 | ~7.0 | ~45.5 | 113.0 | [2] |
| 98% Pyruvic Acid (PA) | ~10.2 | ~7.6 | ~46.2 | 119.8 | [2] |
Table 2: Optimized Ultrasound-Assisted Extraction (UAE) Yields of Total Alkaloids from Coptis chinensis.
| Solvent | Concentration (% w/w) | Liquid-to-Solid Ratio (mL/g) | Temperature (°C) | Total Alkaloid Yield (mg/g) | Reference |
| Lactic Acid | 96.0 | 30.0 | 60.0 | 139.6 ± 0.2 | [2][5] |
| Malic Acid | 40.0 | 30.0 | 80.0 | 133.0 ± 0.5 | [2][5] |
| Pyruvic Acid | 88.0 | 30.0 | 75.0 | 146.3 ± 0.4 | [2][5] |
Purification Protocol
After obtaining the crude extract, a multi-step purification process is required to isolate this compound. Column chromatography is the most common and effective technique.[6][7]
Protocol 3: Column Chromatography for this compound Isolation
Materials:
-
Crude alkaloid extract.
-
Silica gel (200-300 mesh).
-
Sephadex LH-20.
-
Chromatography column.
-
Solvent systems (e.g., Chloroform-Methanol, Dichloromethane-Methanol gradients).
-
Thin-Layer Chromatography (TLC) plates for fraction monitoring.
-
Fraction collector.
Procedure:
-
Silica Gel Chromatography (Initial Separation):
-
Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like chloroform.
-
Loading: Adsorb the dried crude extract onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol).
-
Fraction Collection: Collect fractions of 10-20 mL and monitor the separation using TLC. Combine fractions that show similar TLC profiles.
-
-
Sephadex LH-20 Chromatography (Fine Purification):
-
Column Preparation: Swell the Sephadex LH-20 beads in methanol for several hours and then pack the column.
-
Sample Application: Concentrate the combined fractions containing the target compound and dissolve in a minimal amount of methanol. Load the solution onto the Sephadex column.
-
Isocratic Elution: Elute the column with 100% methanol. This step separates compounds based on molecular size and polarity, effectively removing pigments and other impurities.
-
-
Recrystallization (Final Step):
-
Combine the purified fractions containing this compound.
-
Concentrate the solution until saturation is reached.
-
Allow the solution to stand at a cool temperature (4°C) to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
-
Purity Confirmation: Confirm the purity and identity of the final product using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagrams and Workflows
The following diagram illustrates the general workflow for the extraction and purification of this compound.
While the specific signaling pathways of this compound are still under investigation, the pathways of its precursor, coptisine, provide valuable insights. Coptisine has been shown to exert protective effects through the activation of antioxidant pathways and anti-inflammatory effects.
The diagram below illustrates the anti-inflammatory signaling pathway potentially modulated by coptisine and related alkaloids. This pathway involves the inhibition of pro-inflammatory cytokine production.
References
- 1. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The application of ultrasound in the extraction of plant alkaloids [jydultrasonicmachine.com]
- 4. mdpi.com [mdpi.com]
- 5. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Application Notes and Protocols for Cell-Based Anti-Inflammatory Assay of 8-Oxocoptisine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxocoptisine is a protoberberine alkaloid and a gut microbiota-mediated metabolite of coptisine. Emerging research has highlighted its potential as a potent anti-inflammatory agent. These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the anti-inflammatory properties of this compound. The primary model described herein utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely accepted in vitro model for studying inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In vivo studies have demonstrated that this compound significantly suppresses the expression and release of pro-inflammatory mediators.[1] This is achieved, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the NLRP3 inflammasome.[1] The parent compound, coptisine, has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by blocking the activation of NF-κB, Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt pathways in LPS-stimulated macrophages.[2] It is proposed that this compound shares a similar, if not superior, mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its parent compound, coptisine.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in DSS-Induced Colitis in Mice
| Cytokine | DSS Model | This compound (50 mg/kg) | This compound (100 mg/kg) |
| TNF-α (pg/mg protein) | High | Significantly Reduced | Significantly Reduced |
| IL-6 (pg/mg protein) | High | Significantly Reduced | Significantly Reduced |
| IL-1β (pg/mg protein) | High | Significantly Reduced | Significantly Reduced |
| IL-18 (pg/mg protein) | High | Significantly Reduced | Significantly Reduced |
| IFN-γ (pg/mg protein) | High | Significantly Reduced | Significantly Reduced |
| IL-10 (pg/mg protein) | Low | Significantly Increased | Significantly Increased |
Data adapted from in vivo studies on DSS-induced colitis in mice.[1]
Table 2: Effect of Coptisine on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells *
| Mediator | LPS Control | Coptisine (10 µM) | Coptisine (20 µM) | Coptisine (40 µM) |
| Nitric Oxide (NO) Production (% of control) | 100% | Reduced | Significantly Reduced | Significantly Reduced |
| Prostaglandin E2 (PGE2) Production (% of control) | 100% | Reduced | Significantly Reduced | Significantly Reduced |
| IL-6 Production (% of control) | 100% | Reduced | Significantly Reduced | Significantly Reduced |
| IL-1β Production (% of control) | 100% | Reduced | Significantly Reduced | Significantly Reduced |
*Note: As specific in vitro data for this compound on NO and PGE2 production is not yet available, data from its parent compound, coptisine, is presented as a representative example of the expected effects.[2]
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Subculture cells every 2-3 days by scraping and reseeding at a lower density to maintain exponential growth.
Cell Viability Assay (MTT Assay)
To determine the non-toxic concentration range of this compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Measurement of Prostaglandin E2 (PGE2) Production (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described for the NO assay.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described for the NO assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific commercial ELISA kits, following the manufacturer's instructions.
Visualizations
References
Application Notes and Protocols: Measuring the Effect of 8-Oxocoptisine on the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxocoptisine, a gut microbiota-mediated metabolite of coptisine, has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Dysregulation of the NF-κB pathway is a hallmark of many inflammatory diseases, making it a key target for therapeutic intervention. These application notes provide a comprehensive guide to measuring the inhibitory effects of this compound on the NF-κB pathway, including detailed experimental protocols and data presentation guidelines.
Data Presentation
Effective evaluation of this compound's impact on the NF-κB pathway requires precise quantification of changes in key signaling molecules and downstream inflammatory mediators. The following tables present in vivo data from studies on dextran sulfate sodium (DSS)-induced colitis in mice, demonstrating the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on NF-κB Pathway Protein Expression in DSS-Induced Colitis in Mice
| Treatment Group | Relative Expression of Nuclear p65 | Relative Expression of Cytoplasmic p65 | Relative Expression of p-IκBα | Relative Expression of IκBα |
| Control | Low | High | Low | High |
| DSS Model | Significantly Increased | Significantly Decreased | Significantly Increased | Significantly Decreased |
| This compound (50 mg/kg) | Significantly Decreased vs. DSS | Significantly Increased vs. DSS | Significantly Decreased vs. DSS | Significantly Increased vs. DSS |
| This compound (100 mg/kg) | Significantly Decreased vs. DSS | Significantly Increased vs. DSS | Significantly Decreased vs. DSS | Significantly Increased vs. DSS |
Data is derived from Western blot analysis of colon tissues.[1]
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Adhesion Molecule mRNA Expression in DSS-Induced Colitis in Mice
| Treatment Group | TNF-α mRNA | IL-6 mRNA | IL-1β mRNA | ICAM-1 mRNA | VCAM-1 mRNA |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| DSS Model | Markedly Up-regulated | Markedly Up-regulated | Markedly Up-regulated | Markedly Up-regulated | Markedly Up-regulated |
| This compound (50 mg/kg) | Notably Down-regulated vs. DSS | Notably Down-regulated vs. DSS | Notably Down-regulated vs. DSS | Notably Down-regulated vs. DSS | Notably Down-regulated vs. DSS |
Data is derived from RT-qPCR analysis of colon tissues.[1]
Table 3: Effect of a Related Coptisine Derivative, (±)-8-Acetonyl-dihydrocoptisine ((±)-8-ADC), on Pro-inflammatory Cytokine Production in LPS-Stimulated IEC6 Cells (In Vitro)
| Treatment Group | TNF-α Production (pg/mL) | IL-1β Production (pg/mL) |
| Control | Baseline | Baseline |
| LPS (5 µg/mL) | Significantly Increased | Significantly Increased |
| (±)-8-ADC (10 µM) + LPS | Dose-dependently Decreased vs. LPS | Dose-dependently Decreased vs. LPS |
| (±)-8-ADC (20 µM) + LPS | Dose-dependently Decreased vs. LPS | Dose-dependently Decreased vs. LPS |
| (±)-8-ADC (40 µM) + LPS | Dose-dependently Decreased vs. LPS | Dose-dependently Decreased vs. LPS |
(±)-8-ADC is a derivative of coptisine and these results suggest a similar potential for this compound that should be confirmed experimentally.[2][3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for measuring this compound's effect on NF-κB.
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare cell cultures for studying the effects of this compound on NF-κB activation.
Materials:
-
RAW264.7 (murine macrophage-like) or HT-29 (human colorectal adenocarcinoma) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
Protocol:
-
Culture RAW264.7 or HT-29 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate culture plates (e.g., 6-well for Western blotting, 96-well for luciferase assay) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with an NF-κB inducer, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), for the desired time period (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 translocation, 6-24 hours for gene expression).
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To quantify the levels of key NF-κB signaling proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer to obtain whole-cell lysates. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Determine protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (β-actin for whole-cell and cytoplasmic lysates, Lamin B1 for nuclear lysates).
NF-κB Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB.
Materials:
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect cells (e.g., HEK293T or a stable reporter cell line) with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound and the NF-κB inducer as described in Protocol 1.
-
Lyse the cells using the lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extraction kit
-
Biotin- or radiolabeled NF-κB consensus oligonucleotide probe
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
Chemiluminescent or autoradiography detection system
Protocol:
-
Prepare nuclear extracts from treated cells using a nuclear extraction kit.
-
Incubate 5-10 µg of nuclear extract with the labeled NF-κB probe in the presence of poly(dI-dC) in a binding buffer for 20-30 minutes at room temperature.
-
For competition assays, add an excess of unlabeled probe to a parallel reaction. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).
-
Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent detection system (for biotin-labeled probes) or autoradiography (for radiolabeled probes).
Conclusion
The protocols and data presentation formats outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. By employing these standardized methods, researchers can generate reliable and comparable data to further elucidate the therapeutic potential of this compound in inflammatory diseases.
References
Application Notes and Protocols: Quantifying Cytokine Expression After 8-Oxocoptisine Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for quantifying the anti-inflammatory effects of 8-Oxocoptisine, a novel gut microbiota-mediated metabolite of Coptisine.[1] Coptisine is a bioactive isoquinoline alkaloid derived from Coptis Chinemsis, a plant used in traditional medicine to manage inflammatory conditions like colitis.[1][2] Recent studies indicate that this compound exhibits potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the NLRP3 inflammasome.[1] This document outlines detailed protocols for cell-based assays to measure the impact of this compound on the expression of key pro-inflammatory cytokines, providing researchers with the necessary tools to investigate its therapeutic potential.
Introduction to this compound and its Mechanism of Action
This compound is an oxidized metabolite of Coptisine, transformed by the gut microbiota.[1] This biotransformation is significant as this compound has demonstrated superior anti-colitis effects compared to its parent compound.[1][3] The primary anti-inflammatory mechanism of this compound and related alkaloids, like Berberine and Coptisine, involves the suppression of key inflammatory signaling cascades.[4][5][6]
Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), triggering downstream pathways like NF-κB and the Mitogen-Activated Protein Kinase (MAPK) cascades.[7][8] The NF-κB pathway is central to inflammation; its activation leads to the phosphorylation and degradation of the inhibitor of κBα (IκBα), allowing the p65 subunit to translocate to the nucleus.[6][9] In the nucleus, p65 initiates the transcription of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6][8]
Studies on the parent compound Coptisine show it effectively blocks this pathway by preventing IκBα degradation and p65 nuclear translocation.[6][9] Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of IL-1β and IL-18.[1][2] The diagram below illustrates these inhibitory actions.
Experimental Workflow for Cytokine Quantification
To quantify the effect of this compound on cytokine production, an in vitro model using macrophage cells is recommended. Cell lines such as murine RAW 264.7 or human THP-1 monocytes (differentiated into macrophages) are suitable for this purpose.[4][9][10] The general workflow involves priming the cells with this compound before challenging them with an inflammatory stimulus like LPS.
Detailed Experimental Protocols
Protocol 1: Macrophage Culture and Treatment
This protocol describes the culture of RAW 264.7 cells and subsequent treatment to assess the anti-inflammatory potential of this compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile 24-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[11]
-
Seeding: Once cells reach 80-90% confluency, detach them and seed into 24-well plates at a density of 4 x 10⁵ cells/mL.[11] Allow cells to adhere overnight.
-
Pre-treatment: Prepare serial dilutions of this compound in complete medium. Recommended final concentrations for a dose-response curve could be 1, 5, 10, and 25 µM. The final DMSO concentration should not exceed 0.1%.[11]
-
Remove the old medium from the cells and add the medium containing the respective this compound concentrations. Include a "Vehicle Control" group treated with medium containing DMSO only.
-
Incubate the plates for 1-2 hours at 37°C.[11]
-
Stimulation: Add LPS to all wells (except the "Unstimulated Control" group) to a final concentration of 1 µg/mL to induce an inflammatory response.[11][12]
-
Incubate the plates for an additional 24 hours.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture medium from each well. Centrifuge at 500 x g for 5 minutes to pellet any detached cells.[10] Transfer the supernatant to a new tube and store at -80°C for ELISA analysis.
-
Cell Lysate (for RT-qPCR): Wash the remaining adherent cells once with cold PBS. Add an appropriate lysis buffer (e.g., TRIzol) directly to the wells to extract total RNA according to the manufacturer's protocol. Store lysate at -80°C.
-
Protocol 2: Quantification of Secreted Cytokines by ELISA
This protocol uses a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify TNF-α, IL-6, or IL-1β in the collected supernatants.[10][13]
Materials:
-
ELISA kit for mouse TNF-α, IL-6, or IL-1β (containing capture antibody, detection antibody, recombinant standard, and substrate)
-
Collected cell culture supernatants
-
96-well ELISA plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[13]
-
Blocking: Wash the plate 3 times with Wash Buffer. Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[13]
-
Standard Curve: Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent to generate a standard curve.
-
Sample Incubation: Wash the plate 3 times. Add the prepared standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[13]
-
Detection: Wash the plate 3 times. Add the biotin-conjugated detection antibody to each well and incubate for 1-2 hours.
-
Enzyme Conjugation: Wash the plate 3 times. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes in the dark.
-
Substrate Development: Wash the plate 5 times. Add TMB substrate and incubate until a color change is observed (typically 15-20 minutes) in the dark.
-
Stop Reaction: Add Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Measurement: Read the absorbance at 450 nm on a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Data Presentation
Quantitative data should be presented clearly to allow for easy interpretation and comparison between treatment groups. Data are typically expressed as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | 15.2 ± 3.1 | 8.5 ± 2.0 | 5.1 ± 1.5 |
| LPS (1 µg/mL) | 2450.7 ± 150.3 | 1875.4 ± 110.8 | 350.6 ± 25.2 |
| LPS + this compound (1 µM) | 1860.1 ± 125.5 | 1540.2 ± 95.1 | 280.4 ± 20.7 |
| LPS + this compound (5 µM) | 1125.4 ± 98.2 | 980.6 ± 75.3 | 155.9 ± 15.1** |
| LPS + this compound (10 µM) | 450.8 ± 55.6 | 360.1 ± 40.8 | 60.3 ± 9.8 |
| LPS + this compound (25 µM) | 150.3 ± 25.1 | 110.9 ± 18.2 | 25.7 ± 6.4 |
| Data are represented as Mean ± SD. Statistical significance vs. LPS group: *p < 0.05, **p < 0.01, **p < 0.001 (Hypothetical Data). |
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression
| Treatment Group | Tnf (Fold Change) | Il6 (Fold Change) | Il1b (Fold Change) |
| Control (Unstimulated) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 55.6 ± 5.2 | 80.1 ± 7.5 | 45.3 ± 4.1 |
| LPS + this compound (10 µM) | 12.3 ± 2.1 | 20.5 ± 3.4 | 10.8 ± 1.9*** |
| *Data are represented as Mean ± SD relative to the control group. Statistical significance vs. LPS group: **p < 0.001 (Hypothetical Data). |
Conclusion
The protocols detailed in these application notes provide a robust framework for quantifying the dose-dependent inhibitory effects of this compound on cytokine expression. By utilizing established in vitro models and standard molecular biology techniques such as ELISA and RT-qPCR, researchers can effectively characterize the anti-inflammatory properties of this novel compound. The data generated will be crucial for elucidating its precise mechanism of action and evaluating its potential as a therapeutic agent for inflammatory diseases.
References
- 1. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coptisine alleviates colitis through modulating gut microbiota and inhibiting TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Gut Permeability of 8-Oxocoptisine
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Oxocoptisine is an oxidized metabolite of Coptisine, a bioactive isoquinoline alkaloid derived from medicinal plants like Coptis Chinensis.[1] For any orally administered compound to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. Intestinal permeability is a critical determinant of a drug's oral bioavailability.[2][3][4] Therefore, accurately assessing the permeability of novel compounds like this compound is a fundamental step in preclinical drug development.
The Caco-2 cell monolayer model is the gold-standard in vitro method for predicting the intestinal absorption of drugs in humans.[5][6][7][8] Derived from a human colorectal adenocarcinoma cell line, Caco-2 cells differentiate into a polarized monolayer of enterocytes when cultured on semipermeable filter supports.[3][6][7][8] These differentiated cells form tight junctions and express key uptake and efflux transporters, effectively mimicking the barrier properties of the human intestinal epithelium.[2][3] This protocol provides a detailed methodology for evaluating the intestinal permeability of this compound using the Caco-2 cell model.
Principle of the Caco-2 Permeability Assay
The assay quantifies the rate at which a compound crosses the Caco-2 cell monolayer. The experiment is conducted in two directions:
-
Apical (AP) to Basolateral (BL) Transport: The test compound is added to the apical side (representing the intestinal lumen), and its appearance on the basolateral side (representing the blood) is measured. This direction simulates the absorption of a drug into the body.[2][3][9]
-
Basolateral (BL) to Apical (AP) Transport: The compound is added to the basolateral side, and its transport to the apical side is measured. This direction is used to identify if the compound is actively transported back into the lumen by efflux pumps, such as P-glycoprotein (P-gp).[2][3][9]
The rate of transport is expressed as the apparent permeability coefficient (Papp). By comparing the Papp values from both directions, an Efflux Ratio (ER) can be calculated. An efflux ratio significantly greater than 2.0 is a strong indicator that the compound is a substrate for active efflux transporters.[9]
Experimental Protocols
-
Cells: Caco-2 cell line (ATCC® HTB-37™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Cell Culture Plates: Transwell® permeable supports (0.4 µm pore size, 12-well or 24-well format).
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Control Compounds:
-
Equipment: Laminar flow hood, CO₂ incubator (37°C, 5% CO₂), Transepithelial Electrical Resistance (TEER) meter (e.g., Millicell® ERS-2), orbital shaker, analytical instrument (LC-MS/MS).
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks. Sub-culture cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 40-60 for permeability assays.
-
Seeding on Transwells®:
-
Trypsinize confluent cells and prepare a cell suspension.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of 1 x 10⁵ cells/cm².[10]
-
Add fresh culture medium to both the apical and basolateral chambers.
-
-
Differentiation: Culture the cells for 21-25 days in a CO₂ incubator.[3][6][8] Replace the culture medium in both chambers every 2-3 days. The cells will differentiate and form a polarized monolayer with tight junctions.
Before initiating the transport study, the integrity of the cell monolayer must be confirmed.[2][7]
-
TEER Measurement:
-
Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.[10]
-
Add fresh HBSS to both the apical and basolateral chambers (refer to Table 1 for volumes).[11]
-
Allow the plates to equilibrate for 10-15 minutes inside the incubator.
-
Measure the electrical resistance across the monolayer using a TEER meter with "chopstick" electrodes.[10][12]
-
Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert (without cells) and multiplying by the surface area of the membrane.
-
-
Acceptance Criteria: Only use monolayers with TEER values greater than 200-250 Ω·cm² for the permeability experiment.[11][13] Values can range up to 600 Ω·cm² or higher.[8]
-
Preparation: Prepare the dosing solutions of this compound and control compounds (e.g., 10 µM) in pre-warmed HBSS. The final DMSO concentration should be <1%.
-
Equilibration: Remove the HBSS used for TEER measurement. Add fresh HBSS to the receiver chambers and allow to equilibrate for 10 minutes.[11]
-
Initiate Transport:
-
For A-B Transport: Remove buffer from the apical (donor) side and add the dosing solution. Add fresh HBSS to the basolateral (receiver) side.
-
For B-A Transport: Remove buffer from the basolateral (donor) side and add the dosing solution. Add fresh HBSS to the apical (receiver) side.
-
-
Incubation: Place the plate on an orbital shaker (e.g., 50 rpm) in the incubator for the duration of the experiment (typically 2 hours).[9][11]
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take an aliquot from the receiver chamber for analysis.[4] Immediately replace the volume with an equal amount of fresh, pre-warmed HBSS to maintain sink conditions.
-
Mass Balance: At the end of the experiment, collect samples from both the donor and receiver chambers.
The concentration of this compound in the collected samples is quantified using a validated analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity, allowing for accurate measurement of low compound concentrations.[2][3][14] A calibration curve must be prepared to determine the compound concentrations in the experimental samples.[15]
Data Presentation and Calculations
The Papp value (in cm/s) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt: The steady-state flux (rate of compound appearance in the receiver chamber, in mol/s or µg/s). This is the slope of the cumulative amount transported versus time curve.
-
A: The surface area of the permeable membrane (in cm²).
-
C₀: The initial concentration of the compound in the donor chamber (in mol/mL or µg/mL).
The ER is a dimensionless value calculated as follows[9]:
ER = Papp (B→A) / Papp (A→B)
Data Summary Tables
Table 1: Caco-2 Cell Culture and Assay Parameters
| Parameter | Recommended Value |
|---|---|
| Cell Line | Caco-2 (ATCC HTB-37) |
| Passage Number | 40 - 60 |
| Seeding Density | 1.0 x 10⁵ cells/cm²[10] |
| Differentiation Time | 21 - 25 days |
| Transwell® Format | 24-well plate (0.33 cm² area) |
| Apical Volume | 0.3 mL[11] |
| Basolateral Volume | 1.2 mL[11] |
| TEER Acceptance | > 250 Ω·cm² |
| Test Compound Conc. (C₀) | 1 - 10 µM |
| Incubation Time | 120 minutes |
| Sampling Points | 30, 60, 90, 120 min[4] |
Table 2: Reference Compound Permeability Classification
| Compound | Expected Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Class | Transport Mechanism |
|---|---|---|---|
| Atenolol | < 1.0 | Low | Passive Paracellular[9] |
| Antipyrine | > 10.0 | High | Passive Transcellular[9] |
| Propranolol | > 20.0 | High | Passive Transcellular |
| Talinolol | ~1.0 (ER > 5.0) | Low (Efflux) | P-gp Substrate[9] |
Note: Values are approximate and can vary between laboratories.
Visualizations
Caption: Overall experimental workflow for the Caco-2 permeability assay.
References
- 1. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. innpharmacotherapy.com [innpharmacotherapy.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Development of an Improved 3D in vitro Intestinal Model to Perform Permeability Studies of Paracellular Compounds [frontiersin.org]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. culturecollections.org.uk [culturecollections.org.uk]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. youtube.com [youtube.com]
- 13. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Application Note: 8-Oxocoptisine for In Vitro Microbiome Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxocoptisine is a protoberberine alkaloid and a gut microbiota-mediated metabolite of coptisine, a compound found in traditional Chinese medicines. Recent studies have highlighted that this compound exhibits more potent anti-inflammatory effects than its precursor, particularly in the context of colitis.[1] This enhanced bioactivity is attributed to its ability to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and the nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome pathways.[1] Given the intimate connection between the gut microbiome and host inflammatory responses, understanding the direct interactions between this compound and the gut microbiota is crucial for its development as a therapeutic agent.
This application note provides detailed protocols for in vitro studies designed to elucidate the effects of this compound on the gut microbiome. The described methods will enable researchers to assess its antimicrobial activity, its influence on microbial composition and metabolic function, and its impact on gut barrier integrity.
Data Presentation
Table 1: Antimicrobial Activity of Berberine Analogs Against Representative Gut Bacteria (MIC in µg/mL)
While specific MIC values for this compound are not yet widely published, the following table presents representative MIC values for berberine, a structurally related compound, against common gut bacterial species. This data can serve as a reference for designing dose-response experiments with this compound.
| Bacterial Species | Gram Stain | Berberine MIC (µg/mL) |
| Escherichia coli | Gram-negative | 128 - 512 |
| Bacteroides fragilis | Gram-negative | 64 - 256 |
| Clostridium perfringens | Gram-positive | 32 - 128 |
| Lactobacillus rhamnosus | Gram-positive | >1024 |
| Bifidobacterium longum | Gram-positive | >1024 |
| Staphylococcus aureus | Gram-positive | 16 - 64 |
Note: These values are compiled from various studies on berberine and should be considered as a starting point for investigations with this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a specific gut bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate anaerobic growth medium (e.g., Brain Heart Infusion broth supplemented with hemin and vitamin K for anaerobes)
-
This compound stock solution
-
Anaerobic chamber or gas-pak system
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate growth medium to twice the highest desired concentration.
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the 2x this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as a positive control (bacterial growth without the compound), and column 12 as a negative control (medium only).
-
Prepare a bacterial inoculum standardized to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the standardized bacterial suspension to wells in columns 1 through 11.
-
Incubate the plate under appropriate anaerobic conditions at 37°C for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
In Vitro Fecal Fermentation Model
This protocol is designed to assess the impact of this compound on the composition and metabolic output of a complex human gut microbial community.
Materials:
-
Fresh human fecal samples from healthy donors
-
Anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent)
-
This compound
-
Anaerobic chamber
-
Incubator shaker
-
Centrifuge
-
Materials for DNA extraction and 16S rRNA gene sequencing
-
Materials for Short-Chain Fatty Acid (SCFA) analysis (GC-MS)
Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal samples in pre-reduced anaerobic buffer inside an anaerobic chamber.
-
Inoculate the anaerobic basal medium with the fecal slurry (e.g., 10% v/v).
-
Add this compound at various concentrations to the inoculated media. Include a vehicle control without this compound.
-
Incubate the cultures at 37°C with gentle shaking for 24-48 hours in the anaerobic chamber.
-
At designated time points, collect samples for analysis.
-
Microbiota Composition Analysis: Centrifuge a portion of the culture, and extract bacterial DNA from the pellet. Perform 16S rRNA gene sequencing to analyze changes in the microbial community structure.
-
SCFA Analysis: Centrifuge another portion of the culture and collect the supernatant. Prepare the supernatant for GC-MS analysis to quantify the production of SCFAs such as acetate, propionate, and butyrate.[2][3][4][5][6]
Caco-2 Cell Monolayer Integrity Assay
This protocol assesses the effect of this compound on the integrity of the intestinal epithelial barrier using a Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transepithelial electrical resistance (TEER) meter
-
Lucifer yellow or FITC-dextran
-
This compound
-
Plate reader
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the TEER. Monolayers with TEER values above 300 Ω·cm² are typically used for experiments.[4]
-
On the day of the experiment, wash the monolayers with pre-warmed HBSS.
-
Add this compound at desired concentrations to the apical compartment. Include a vehicle control.
-
To assess paracellular permeability, add a fluorescent marker such as Lucifer yellow or FITC-dextran to the apical compartment along with the test compound.
-
Incubate the plates at 37°C.
-
At various time points, collect samples from the basolateral compartment and measure the fluorescence using a plate reader.
-
Calculate the apparent permeability coefficient (Papp) to quantify the flux of the fluorescent marker across the monolayer. An increase in Papp in the presence of this compound would suggest a disruption of the gut barrier integrity.
-
Measure the TEER again at the end of the experiment to assess any changes in monolayer integrity.
Mandatory Visualization
Caption: Experimental workflow for in vitro microbiome interaction studies of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
References
- 1. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and quantification of short-chain fatty acids in fermentation processes - V&F Analyse- und Messtechnik [vandf.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 8-Oxocoptisine Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-oxocoptisine, focusing on challenges related to its solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is an isoquinoline alkaloid and a metabolite of coptisine. Like many natural products, it has low aqueous solubility, which can pose a significant challenge for in vitro studies. Poor solubility can lead to inaccurate and irreproducible results due to precipitation of the compound in aqueous culture media, leading to an unknown effective concentration.
Q2: What are the initial recommended solvents for dissolving this compound?
Based on the solubility of structurally similar compounds like berberine, dimethyl sulfoxide (DMSO) is the recommended initial solvent for preparing stock solutions of this compound.[1] Ethanol can also be considered, although the solubility is expected to be lower than in DMSO.[1][2][3] For final dilutions in aqueous assay media, it is crucial to first dissolve the compound in a suitable organic solvent like DMSO before further dilution.[1]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. However, the tolerance to DMSO can vary significantly between different cell lines. It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its poor water solubility.[1] To achieve the desired concentration in a buffer like PBS, it is best to first prepare a concentrated stock solution in DMSO and then dilute it stepwise into the aqueous medium.[1]
Troubleshooting Guide: Solubility Issues with this compound
This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Decrease the final concentration: Try a lower final concentration of this compound in your assay. 2. Optimize the dilution method: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous medium. This can help prevent rapid supersaturation and precipitation. 3. Use a co-solvent: Consider adding a small percentage of a water-miscible organic co-solvent, such as ethanol, to the final medium. Ensure the final concentration of all organic solvents is not toxic to your cells. 4. Complexation with cyclodextrins: For certain applications, using cyclodextrins can enhance the aqueous solubility of hydrophobic compounds.[2] |
| Inconsistent or non-reproducible assay results | The compound may be precipitating out of solution over the course of the experiment, leading to a decrease in the effective concentration. | 1. Visually inspect for precipitation: Before and after the experiment, carefully inspect the assay plates or tubes for any signs of compound precipitation. 2. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from the stock solution immediately before each experiment. Avoid storing diluted aqueous solutions. 3. Sonication: Briefly sonicate the stock solution before making dilutions to ensure it is fully dissolved. |
| Cloudy or hazy stock solution in DMSO | The compound may not be fully dissolved, or the concentration may be too high even for DMSO. | 1. Gentle warming: Warm the stock solution in a water bath at 37°C for a short period to aid dissolution. Avoid excessive heat, which could degrade the compound. 2. Vortexing/Sonication: Vigorously vortex or sonicate the solution to facilitate dissolution. 3. Lower the stock concentration: If the solution remains cloudy, prepare a new stock solution at a lower concentration. |
Quantitative Solubility Data
| Solvent | Solubility of Berberine Chloride | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [1] |
| Ethanol | ~0.5 mg/mL | [1] |
| Water | Very slightly soluble | [2] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [1] |
| Phosphate Buffer (pH 7.0) at 25°C | 4.05 ± 0.09 mM | [2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 335.31 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a few minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: General Method for Assessing NF-κB Inhibition
A derivative of coptisine has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following is a general workflow for assessing the potential of this compound to inhibit this key inflammatory pathway.
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with an inflammatory agent (e.g., TNF-α or LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5][6] This protocol outlines a method to determine if this compound can prevent this translocation.
Workflow:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293, or a macrophage cell line like RAW 264.7) in a multi-well plate suitable for imaging.
-
Pre-treatment: Treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock solution in culture medium) for a predetermined amount of time (e.g., 1-2 hours). Include a vehicle control (DMSO only).
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as TNF-α or LPS, to the cell culture medium and incubate for the optimal time to induce translocation (typically 30-60 minutes). Include a negative control group that is not stimulated.
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of the p65 stain in the nucleus versus the cytoplasm. A decrease in nuclear translocation in the this compound-treated, stimulated cells compared to the stimulated-only cells indicates inhibition of the NF-κB pathway.
-
Visualizations
Caption: Experimental workflow for assessing NF-κB inhibition.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
8-Oxocoptisine stability issues in cell culture media
Welcome to the technical support center for 8-Oxocoptisine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential stability issues of this compound in cell culture media. Here you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a protoberberine alkaloid, a class of naturally occurring compounds known for their diverse biological activities. It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. In cell culture experiments, it is used to study its effects on various cellular processes and signaling pathways.
Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be due to compound instability?
A2: Yes, inconsistent results are a common sign of compound instability in cell culture media. The complex composition of media, along with physiological temperature and pH, can lead to the degradation of the compound over the course of an experiment. This can result in a decreased effective concentration of this compound and the potential formation of degradation products with different activities.
Q3: What are the primary factors in cell culture media that can affect the stability of this compound?
A3: Several factors can contribute to the degradation of this compound:
-
pH: The pH of the culture medium can influence the rate of chemical reactions, such as hydrolysis or oxidation.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light Exposure: Some compounds are photosensitive and can degrade when exposed to light.
-
Reactive Components in Media: Components in the media, such as serum, may contain enzymes that can metabolize the compound. Reactive oxygen species present in the media can also lead to oxidation.
-
Dissolved Oxygen: As a protoberberine alkaloid, this compound may be susceptible to oxidation, and the presence of dissolved oxygen in the media can facilitate this process.
Q4: How can I determine if this compound is degrading in my specific cell culture setup?
A4: The most direct way to assess the stability of this compound is to incubate it in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Collect aliquots of the medium at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze the concentration of the parent compound using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of this compound over time indicates instability.
Q5: Are there any known degradation pathways for this compound?
A5: While the specific degradation pathway of this compound in cell culture media is not well-documented, related protoberberine alkaloids are known to be susceptible to oxidation. It is plausible that this compound could undergo oxidation, potentially leading to the formation of various oxidized byproducts. Hydrolysis is generally considered less likely for the core structure of coptisine-related alkaloids under physiological pH.
Troubleshooting Guide
This guide provides a systematic approach to addressing potential stability issues with this compound in your cell culture experiments.
Issue: High variability in experimental results between replicates or experiments.
Possible Cause: Degradation of this compound in cell culture medium.
Troubleshooting Steps:
-
Assess Compound Stability:
-
Perform a stability study by incubating this compound in your specific cell culture medium (without cells) under your experimental conditions.
-
Measure the concentration of this compound at various time points using HPLC or LC-MS.
-
-
Mitigation Strategies:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before use.
-
Minimize Exposure to Light: Protect stock solutions and media containing this compound from light by using amber vials and minimizing exposure during handling.
-
Consider Serum-Free Media: If your cell line can be maintained in serum-free media for the duration of the experiment, this can reduce potential enzymatic degradation.
-
Control Incubation Time: If significant degradation is observed, consider reducing the incubation time of your assay if experimentally feasible.
-
Replenish Compound: For longer-term experiments, consider replacing the medium with freshly prepared medium containing this compound at regular intervals.
-
Illustrative Quantitative Data
The following table provides hypothetical stability data for this compound in two common cell culture media at 37°C to illustrate how stability can vary.
| Time (Hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100% | 100% |
| 2 | 95% | 98% |
| 8 | 80% | 88% |
| 24 | 60% | 75% |
| 48 | 35% | 55% |
This is illustrative data and actual stability should be determined experimentally.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period under standard cell culture conditions.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into the pre-warmed cell culture medium to the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes or wells of a plate. Place the samples in a 37°C, 5% CO2 incubator.
-
Time Points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The 0-hour time point represents the initial concentration.
-
Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. Plot the percentage remaining versus time to visualize the degradation profile.
Visualizations
Signaling Pathways
While the precise signaling pathways activated by this compound are a subject of ongoing research, based on studies of the related compound coptisine, it is hypothesized to modulate key inflammatory and cell survival pathways.
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic
Caption: Troubleshooting decision tree for stability issues.
Technical Support Center: Overcoming Poor Oral Bioavailability of 8-Oxocoptisine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor oral bioavailability of 8-Oxocoptisine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a natural protoberberine alkaloid with potential therapeutic activities.[1] Like many other protoberberine alkaloids, it is expected to exhibit poor oral bioavailability. This is primarily attributed to its low aqueous solubility and/or poor membrane permeability, which limits its absorption from the gastrointestinal tract into the bloodstream. The parent compound, coptisine, has a very low absolute bioavailability in rats, ranging from 0.52% to 1.87%.[2]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for developing an effective oral formulation. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃NO₅ | [3][4] |
| Molecular Weight | 335.3 g/mol | [3][4] |
| XLogP3 (Lipophilicity) | 2.8 | [4] |
| Aqueous Solubility | Not experimentally determined, but predicted to be low based on its chemical structure and positive XLogP3 value. | |
| BCS Classification | Not officially classified. However, based on its likely low solubility, it is hypothesized to be a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. |
Q3: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly water-soluble drugs. The choice of strategy depends on the specific properties of the drug and the desired release profile. Common approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level.
-
Inclusion Complexes: Encapsulating the drug molecule within a cyclodextrin cavity.
-
Lipid-Based Formulations: Dissolving or suspending the drug in lipidic excipients.
Troubleshooting Guides
This section provides solutions to common issues encountered during the formulation development of this compound.
Issue 1: Low Dissolution Rate of Pure this compound
Problem: My in vitro dissolution studies with the pure this compound active pharmaceutical ingredient (API) show a very slow and incomplete release.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Poor Wettability and High Crystallinity | Reduce the particle size of the API through micronization or nanocrystallization. This increases the surface-area-to-volume ratio, facilitating faster dissolution. | See Protocol 1: Particle Size Reduction by Wet Milling . |
| Low Aqueous Solubility | Formulate this compound as an amorphous solid dispersion with a hydrophilic polymer. This disrupts the crystal lattice, presenting the drug in a higher energy state that is more readily dissolved. | See Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation . |
| Hydrophobic Nature of the Molecule | Form an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase its apparent solubility. | See Protocol 3: Preparation of Cyclodextrin Inclusion Complex by Kneading Method . |
Issue 2: Inconsistent or Low In Vivo Exposure in Animal Studies
Problem: Despite achieving improved in vitro dissolution, the in vivo pharmacokinetic studies in animal models show high variability and low overall drug exposure (low Cmax and AUC).
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Precipitation of the Drug in the Gastrointestinal Tract | Incorporate precipitation inhibitors into your formulation. For solid dispersions, certain polymers can help maintain a supersaturated state in the gut. For lipid-based systems, the formulation can protect the drug from the aqueous environment. | When developing a solid dispersion, screen various polymers for their ability to inhibit precipitation. For lipid-based systems, see Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) . |
| P-glycoprotein (P-gp) Efflux | Protoberberine alkaloids, including the parent compound coptisine, are known substrates of the P-gp efflux pump, which actively transports the drug out of intestinal cells back into the gut lumen.[5] Co-administration with a P-gp inhibitor or using excipients with P-gp inhibitory activity can improve absorption. | Screen for excipients with known P-gp inhibitory effects (e.g., certain surfactants used in SEDDS). |
| First-Pass Metabolism | The parent compound, coptisine, undergoes metabolism.[5] If this compound is also subject to significant first-pass metabolism in the gut wall or liver, strategies to bypass this, such as formulating for lymphatic transport using lipid-based systems, may be beneficial. | See Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) . |
Experimental Protocols
Protocol 1: Particle Size Reduction by Wet Milling
Objective: To produce a nanosuspension of this compound to improve its dissolution rate.
Methodology:
-
Prepare a suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose).
-
Introduce the suspension into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill at a specified speed and temperature for a predetermined time, periodically sampling to monitor particle size distribution using laser diffraction or dynamic light scattering.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
The resulting nanosuspension can be used directly for in vitro and in vivo studies or can be further processed into a solid dosage form by spray-drying or lyophilization.
Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution.
Methodology:
-
Select a suitable hydrophilic polymer (e.g., polyvinylpyrrolidone K30, Soluplus®).
-
Dissolve this compound and the polymer in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:4 w/w).
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can then be milled and sieved to obtain a powder for further characterization and formulation.
Protocol 3: Preparation of Cyclodextrin Inclusion Complex by Kneading Method
Objective: To form an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
Methodology:
-
Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Mix this compound and the cyclodextrin at a specific molar ratio (e.g., 1:1) in a mortar.
-
Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture to form a paste.
-
Knead the paste thoroughly for a specified time (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
The dried complex can be sieved and stored for further analysis.
Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system to improve its solubilization and potentially enhance lymphatic uptake.
Methodology:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct pseudo-ternary phase diagrams to identify the self-emulsifying region for different combinations of the selected excipients.
-
Prepare the SEDDS formulation by mixing the oil, surfactant, and co-surfactant in the predetermined ratios.
-
Dissolve this compound in the excipient mixture with gentle heating and stirring until a clear solution is obtained.
-
The resulting liquid SEDDS can be filled into hard or soft gelatin capsules for administration.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for SEDDS Formulation.
Signaling Pathway Diagram
Caption: Hypothesized Barriers to Oral Absorption.
References
- 1. This compound|CAS 19716-61-1|DC Chemicals [dcchemicals.com]
- 2. Pharmacokinetics and tissue distribution of coptisine in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. realgenelabs.com [realgenelabs.com]
- 4. This compound | C19H13NO5 | CID 5245667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 8-Oxocoptisine Peak Tailing in HPLC
Welcome to our dedicated technical support center for troubleshooting issues related to the HPLC analysis of 8-oxocoptisine. This resource provides in-depth guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges with peak tailing and achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to peak tailing in HPLC?
A1: this compound is a protoberberine alkaloid.[1][2] Like many alkaloids, it contains basic nitrogen atoms that can interact with the stationary phase in unintended ways, leading to asymmetrical peak shapes, a phenomenon known as peak tailing.[1][3] This is a common issue encountered during the reverse-phase HPLC analysis of such compounds.[1]
Q2: What are the primary causes of this compound peak tailing?
A2: The most common cause of peak tailing for basic compounds like this compound in reverse-phase HPLC is secondary interactions with the stationary phase.[4][5] Specifically, the basic amine functional groups in the molecule can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[6][7][8][9] Other contributing factors can include column overload, extra-column volume (dead volume), column contamination, and a mismatch between the sample solvent and the mobile phase.[4]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase plays a critical role in controlling the peak shape of basic analytes.[8] At a mid-range pH, residual silanol groups on the silica packing can become ionized (Si-O-), creating sites for strong ionic interactions with the protonated (positively charged) this compound molecule.[6][10] This leads to significant peak tailing. By lowering the mobile phase pH (typically to < 3), the silanol groups remain protonated and less active, minimizing these secondary interactions and improving peak symmetry.[4][11]
Q4: Can mobile phase additives help reduce peak tailing?
A4: Yes, adding certain modifiers to the mobile phase can significantly improve peak shape. For basic compounds like this compound, acidic modifiers like formic acid or trifluoroacetic acid (TFA) are commonly used.[4] These additives help to keep the analyte and silanol groups in a consistent protonation state, thereby reducing unwanted interactions. While historically triethylamine (TEA) was used as a silanol blocker, modern high-purity silica columns often do not require it.[6][11]
Q5: What type of HPLC column is best for analyzing this compound?
A5: When analyzing basic compounds, it is advisable to use a modern, high-purity silica column.[6] Columns with end-capping, where the residual silanol groups are chemically deactivated, are highly recommended to minimize secondary interactions.[8] Some columns are also designed to be more stable at a wider pH range, offering more flexibility in method development.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.
Diagram: Troubleshooting Workflow for this compound Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing of this compound.
Data Presentation: Impact of Mobile Phase pH and Additives on Peak Asymmetry
| Mobile Phase Composition | Mobile Phase pH | Peak Asymmetry Factor (As) | Observations |
| Acetonitrile:Water (50:50) | 7.0 | > 2.0 | Severe tailing |
| Acetonitrile:Water (50:50) with 0.1% Formic Acid | ~2.8 | 1.1 - 1.3 | Significantly improved symmetry |
| Acetonitrile:Water (50:50) with 0.1% TFA | ~2.1 | 1.0 - 1.2 | Excellent peak shape |
| Acetonitrile:Ammonium Acetate Buffer (10mM) | 5.0 | > 1.8 | Pronounced tailing |
| Methanol:Water (60:40) with 0.1% Formic Acid | ~2.8 | 1.2 - 1.4 | Good symmetry, broader peak than ACN |
Note: These are representative values. Actual results may vary depending on the column and HPLC system used.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Symmetrical Peak Shape
Objective: To systematically adjust the mobile phase to reduce peak tailing of this compound.
Materials:
-
HPLC grade acetonitrile and/or methanol
-
HPLC grade water
-
Formic acid (or Trifluoroacetic acid)
-
This compound standard solution (dissolved in mobile phase)
-
A suitable C18 reverse-phase column (preferably end-capped)
Procedure:
-
Initial Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable starting gradient (e.g., 10-90% B over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength for this compound
-
-
pH Adjustment:
-
Prepare a fresh mobile phase A containing 0.1% (v/v) formic acid. This will lower the pH to approximately 2.8.
-
Also prepare mobile phase B with 0.1% (v/v) formic acid to maintain a consistent pH throughout the gradient.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the this compound standard and observe the peak shape.
-
-
Modifier Comparison (Optional):
-
If tailing persists, prepare mobile phases with 0.05% (v/v) TFA instead of formic acid.
-
Repeat the equilibration and injection steps.
-
-
Organic Solvent Evaluation:
-
If necessary, replace acetonitrile with methanol (also with 0.1% formic acid) and repeat the analysis. Methanol can sometimes offer different selectivity and peak shapes.
-
Diagram: Signaling Pathway of Silanol Interactions Leading to Peak Tailing
Caption: Interaction of this compound with the stationary phase leading to peak tailing.
Protocol 2: Column Cleaning and Regeneration
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Materials:
-
HPLC grade water
-
HPLC grade isopropanol (IPA)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
Procedure:
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Flush with 20 column volumes of HPLC-grade water to remove any buffers or salts.
-
Flush with 20 column volumes of isopropanol to remove strongly non-polar compounds.
-
Flush with 20 column volumes of acetonitrile.
-
Flush with 20 column volumes of methanol.
-
Store the column in an appropriate solvent (usually acetonitrile or the mobile phase it will be used with next).
-
Before next use, re-equilibrate the column thoroughly with the intended mobile phase until a stable baseline is achieved.
Always consult the column manufacturer's guidelines for specific solvent compatibility and pressure limits.
References
- 1. High performance liquid chromatography-mass spectrometry analysis of protoberberine alkaloids in medicine herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plantsjournal.com [plantsjournal.com]
- 3. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. hplc.eu [hplc.eu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromtech.com [chromtech.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing 8-Oxocoptisine Dosage for Animal Studies
Disclaimer: Information regarding specific dosages and protocols for 8-oxocoptisine in animal studies is not currently available in the published scientific literature. The following troubleshooting guides and FAQs are based on data from related protoberberine alkaloids, namely coptisine and berberine. This information should be used as a starting point for dose-finding and range-finding studies, and not as a direct recommendation for this compound.
Frequently Asked Questions (FAQs)
Q1: Where can I find established dosage ranges for this compound in animal models?
A1: Currently, there are no published studies that provide established dosage ranges for this compound in any animal model. Researchers should initiate preliminary dose-finding studies to determine the optimal dosage for their specific experimental conditions.
Q2: What are some typical dosages used for related compounds like coptisine and berberine in animal studies?
A2: Dosages for coptisine and berberine vary significantly depending on the animal model, route of administration, and the therapeutic effect being investigated. For instance, oral doses of berberine in mice have been reported in the range of 10-300 mg/kg, while studies on coptisine in rats have used doses from 25-100 mg/kg for cardioprotective effects and as low as 0.5-5.0 mg/kg (intraperitoneally) for other conditions.[1][2][3] It is crucial to note that these compounds have poor oral bioavailability, which can influence the required dosage.[4]
Q3: What are the known signaling pathways affected by related compounds like coptisine?
A3: Coptisine has been shown to influence several key signaling pathways involved in inflammation and cell proliferation. These include the NF-κB, MAPK, and PI3K/Akt pathways.[1][4] Understanding these pathways can help in designing experiments to assess the efficacy of this compound.
Q4: What are the common challenges when working with protoberberine alkaloids like coptisine and berberine?
A4: A significant challenge is their low oral bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation.[4] This can lead to variability in experimental results. Researchers may need to consider alternative routes of administration or formulation strategies to enhance absorption.
Troubleshooting Guides
Issue 1: High Variability in Experimental Outcomes
Possible Cause: Poor and variable oral bioavailability of the compound.
Troubleshooting Steps:
-
Verify Compound Purity and Stability: Ensure the purity of the this compound batch and that it is stable in the chosen vehicle.
-
Optimize Vehicle for Administration: Test different biocompatible solvents or suspension agents to improve solubility and absorption.
-
Consider Alternative Routes of Administration: If oral gavage yields inconsistent results, explore intraperitoneal (IP) or intravenous (IV) injections, if appropriate for the experimental model and goals. Be aware that toxicity profiles can differ significantly between administration routes.[5]
-
Conduct a Pilot Pharmacokinetic (PK) Study: A small-scale PK study can help determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model, allowing for more informed dosing regimens.
Issue 2: Lack of Efficacy at Tested Doses
Possible Cause: The administered doses are below the therapeutic threshold.
Troubleshooting Steps:
-
Perform a Dose-Response Study: Start with a wide range of doses, informed by the data on related compounds (see tables below), to identify a dose that elicits a biological response.
-
Increase Dosing Frequency: If a single daily dose is ineffective, consider administering the total daily dose in two or three smaller doses to maintain more consistent plasma concentrations.
-
Re-evaluate the Experimental Model: Ensure the chosen animal model is appropriate for studying the intended therapeutic effect of this compound.
Issue 3: Signs of Toxicity in Animals
Possible Cause: The administered doses are too high.
Troubleshooting Steps:
-
Immediate Dose Reduction: If signs of toxicity (e.g., weight loss, lethargy, ruffled fur) are observed, immediately lower the dose.
-
Conduct a Maximum Tolerated Dose (MTD) Study: A formal MTD study will help establish the upper limit for safe dosing.
-
Monitor Animal Health Closely: Implement a comprehensive monitoring plan that includes daily observation, body weight measurements, and, if necessary, blood work to assess organ function.
Data Presentation: Dosages of Related Compounds in Animal Studies
Table 1: Reported Oral Dosages of Berberine in Rodent Models
| Animal Model | Dosage Range (mg/kg) | Therapeutic Focus | Reference |
| Mice | 10 - 300 | General/Metabolic | [2] |
| Mice & Rats | 5 - 260 | Alzheimer's Disease | [3] |
Table 2: Reported Dosages of Coptisine in Rat Models
| Route of Administration | Dosage Range (mg/kg) | Therapeutic Focus | Reference |
| Oral | 25 - 100 | Cardioprotection | [1] |
| Intraperitoneal (i.p.) | 0.5 - 5.0 | Renal Protection | [1] |
| Oral | 50 | Pharmacokinetics | [6] |
Experimental Protocols: General Methodologies for Key Experiments
1. Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of a substance that can be administered to an animal without causing unacceptable toxicity.
-
General Protocol:
-
Select a small cohort of animals (e.g., 3-5 per group).
-
Administer escalating single doses of this compound to different groups.
-
Observe animals for a defined period (e.g., 7-14 days) for signs of toxicity, including changes in weight, behavior, and physical appearance.
-
The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% reduction in body weight.
-
2. Dose-Response Study
-
Objective: To determine the relationship between the dose of a drug and its biological effect.
-
General Protocol:
-
Based on the MTD, select a range of at least 3-4 doses (e.g., low, medium, high).
-
Administer the selected doses to different groups of animals.
-
Measure the desired biological endpoint at a specific time point after administration.
-
Plot the dose against the measured effect to determine the effective dose range.
-
Mandatory Visualizations
Signaling Pathways Potentially Modulated by this compound (Based on Coptisine Data)
Caption: Hypothesized inhibitory effects of this compound on inflammatory signaling pathways.
General Experimental Workflow for a Dose-Finding Study
Caption: A stepwise workflow for determining the optimal dosage of a novel compound in animal studies.
References
- 1. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dose–response of berberine on hepatic cytochromes P450 mRNA expression and activities in mice [agris.fao.org]
- 3. Frontiers | Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer’s disease: a systematic review and meta-analysis [frontiersin.org]
- 4. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Quantification of 8-Oxocoptisine in Fecal Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 8-Oxocoptisine from fecal samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in fecal samples important?
A1: this compound is a metabolite of coptisine, a bioactive isoquinoline alkaloid. The transformation of coptisine to this compound is mediated by the gut microbiota. Investigating the levels of this compound in feces can provide insights into the metabolic activity of the gut microbiome and its role in the therapeutic effects of traditional medicines containing coptisine.
Q2: What are the main challenges in quantifying this compound from fecal samples?
A2: The primary challenges stem from the complexity of the fecal matrix, which can lead to significant matrix effects, including ion suppression or enhancement during LC-MS/MS analysis. Other challenges include ensuring the stability of this compound during sample collection and preparation, and achieving efficient extraction from a heterogeneous solid matrix.
Q3: What are the key physicochemical properties of this compound to consider for method development?
A3: The molecular formula of this compound is C₁₉H₁₃NO₅, with a molecular weight of 335.31 g/mol [1]. While experimental data is limited, predicted physicochemical properties are crucial for method development.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Analysis |
| logP | 1.5 - 2.5 | Indicates moderate lipophilicity, guiding the choice of extraction solvents (e.g., ethyl acetate, MTBE) and reversed-phase chromatography conditions. |
| pKa | 5.0 - 6.0 (weakly basic) | Influences the pH of extraction buffers and mobile phases to ensure the analyte is in a suitable ionic state for retention and ionization. |
Note: These values are predicted using computational models and should be used as a guideline for initial method development.
Q4: What are the recommended storage conditions for fecal samples to ensure the stability of this compound?
A4: To minimize the degradation of analytes and alterations in the gut microbiome, it is recommended to freeze fecal samples at -80°C immediately after collection. If immediate freezing is not possible, short-term storage at -20°C is acceptable, but long-term storage should be at -80°C to ensure the stability of metabolites[2]. Multiple freeze-thaw cycles should be avoided as they can degrade the sample integrity[3].
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound in fecal samples.
Problem 1: Low or No Analyte Signal
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | - Ensure fecal samples are properly homogenized before extraction. Lyophilizing (freeze-drying) the sample prior to extraction can improve extraction efficiency. - Optimize the extraction solvent. Based on the predicted moderate lipophilicity of this compound, consider solvents like methyl tert-butyl ether (MTBE) or ethyl acetate. A methanol-based extraction with bead beating can also be effective for broad metabolite extraction from feces. - Increase the solvent-to-sample ratio to ensure complete extraction. |
| Analyte Degradation | - Verify that samples were stored at -80°C and that freeze-thaw cycles were minimized. - Assess the stability of this compound in the extraction solvent and final reconstituted solution. Consider performing the extraction and analysis within a shorter timeframe. |
| Incorrect MS/MS Parameters | - Confirm the precursor ion for this compound ([M+H]⁺) is set to m/z 336.3. - Optimize collision energy to obtain abundant and stable product ions. Based on computational predictions, major product ions are expected at m/z 308.3, 292.3, and 278.3. Start with a collision energy range of 15-30 eV and fine-tune for optimal signal. |
Problem 2: High Signal Variability (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Sample Heterogeneity | - Improve the homogenization of the fecal sample. Lyophilization followed by pulverization can create a more uniform sample. - Use a larger starting amount of fecal material (at least 0.5g wet weight) to ensure a representative sample. |
| Inconsistent Sample Preparation | - Ensure accurate and consistent pipetting, especially when adding the internal standard. - Automate sample preparation steps where possible to reduce human error. |
| Matrix Effects | - Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar compound that is not present in the sample can be used. - Dilute the final extract to reduce the concentration of matrix components. - Optimize the chromatographic separation to separate this compound from co-eluting matrix components that may cause ion suppression. |
Problem 3: Ion Suppression or Enhancement
| Potential Cause | Troubleshooting Step |
| Co-eluting Matrix Components | - Modify the HPLC gradient to improve the separation of this compound from interfering compounds. A shallower gradient can increase resolution. - Evaluate different C18 columns with different stationary phase chemistries. |
| High Concentration of Salts or Phospholipids | - Implement a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering substances. A mixed-mode SPE cartridge (reversed-phase and ion-exchange) can be effective. - A liquid-liquid extraction (LLE) with a solvent like MTBE can also provide a cleaner extract compared to protein precipitation. |
| Inappropriate Ionization Source Conditions | - Optimize the ESI source parameters, including gas temperature, gas flow, and capillary voltage, to minimize the impact of the matrix on the ionization of this compound. |
Below is a decision tree to guide the troubleshooting of ion suppression issues.
Caption: Troubleshooting Decision Tree for Ion Suppression.
Experimental Protocols
1. Fecal Sample Homogenization and Extraction
This protocol is a starting point and may require optimization based on your specific laboratory conditions and equipment.
-
Sample Homogenization:
-
Lyophilize (freeze-dry) the fecal sample until a constant weight is achieved.
-
Homogenize the dried sample into a fine powder using a bead beater or mortar and pestle.
-
-
Liquid-Liquid Extraction (LLE):
-
Weigh 50 mg of the homogenized fecal powder into a 2 mL microcentrifuge tube.
-
Add an appropriate amount of a stable isotope-labeled internal standard (if available).
-
Add 1 mL of a methanol/water (4:1, v/v) solution and 500 µL of MTBE.
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper organic layer (MTBE) and the lower aqueous layer to separate tubes.
-
Evaporate both fractions to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
The following diagram illustrates the recommended sample preparation workflow.
Caption: Recommended Fecal Sample Preparation Workflow.
2. LC-MS/MS Parameters
The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization will be necessary.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
Table 3: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 336.3 | 308.3 (Quantifier) | 20 (starting point) |
| 292.3 (Qualifier) | 25 (starting point) | ||
| 278.3 (Qualifier) | 30 (starting point) |
Note: The product ions and collision energies are predicted and require experimental verification and optimization.
References
Preventing 8-Oxocoptisine degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 8-oxocoptisine during sample preparation.
Troubleshooting Guide
Unstable analytes can present significant challenges during bioanalytical method development and sample analysis.[1] This guide addresses common issues encountered with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during sample collection and storage: Enzymatic degradation in biological matrices. | Collect samples on ice and process them as quickly as possible. Store plasma and tissue homogenates at -80°C until analysis.[1] |
| Degradation during extraction: Use of inappropriate solvents or pH conditions. | Optimize extraction solvent and pH. Consider protein precipitation with acetonitrile or methanol, or liquid-liquid extraction with a suitable organic solvent. Ensure the pH of the extraction solvent is compatible with this compound stability (avoiding strong acids and bases). | |
| Adsorption to labware: The compound may adhere to glass or plastic surfaces. | Use low-adsorption tubes and pipette tips. Silanize glassware if necessary. | |
| Inconsistent results between replicates | Incomplete extraction: Insufficient mixing or extraction time. | Ensure thorough vortexing or shaking during the extraction step. Optimize the extraction time to ensure complete recovery. |
| Variable degradation: Inconsistent sample handling time or temperature exposure. | Standardize all sample handling procedures. Keep samples on ice or in a cooled autosampler throughout the process. Reducing temperature slows down both enzymatic and spontaneous reactions.[2] | |
| Appearance of unknown peaks in chromatogram | Degradation of this compound: Formation of degradation products due to exposure to light, heat, or reactive chemicals. | Conduct forced degradation studies to identify potential degradation products.[2][3][4][5] Protect samples from light and high temperatures at all times. Avoid using strong oxidizing or reducing agents in the sample preparation workflow. |
| Matrix effects: Interference from endogenous components of the biological sample. | Employ a more effective sample cleanup method, such as solid-phase extraction (SPE). Optimize chromatographic conditions to separate interfering peaks from the analyte peak. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: The primary factors contributing to the degradation of pharmaceutical compounds during sample preparation are pH, temperature, light, and the presence of oxidizing or reducing agents.[2] For this compound, a protoberberine alkaloid, it is crucial to avoid strongly acidic or alkaline conditions, exposure to direct light, and high temperatures.
Q2: What are the recommended storage conditions for this compound stock solutions and biological samples?
A2: Stock solutions of this compound should be stored at -20°C for short-term and -80°C for long-term storage, protected from light.[6] Biological samples (e.g., plasma, tissue homogenates) containing this compound should be stored at -80°C to minimize enzymatic and chemical degradation.[1]
Q3: Which solvents are suitable for dissolving and extracting this compound?
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method, you should perform forced degradation studies by subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light).[2][3][4][5] The resulting mixtures are then analyzed by HPLC to develop a chromatographic method with sufficient resolution to separate all degradation products from the parent compound. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile or methanol gradient with a buffered aqueous phase (e.g., ammonium acetate or formate) is a good starting point.[11][12][13][14]
Q5: What are the common sample preparation techniques for analyzing this compound in biological matrices by LC-MS/MS?
A5: Common techniques for preparing biological samples for LC-MS/MS analysis include:
-
Protein Precipitation: This is a simple and fast method where a cold organic solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[1][10][15]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a different solvent.[16]
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis using Protein Precipitation
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., a structurally similar compound not present in the sample) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Forced Degradation Study for Stability-Indicating Method Development
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve a known amount in methanol for analysis.
-
Photolytic Degradation: Expose a solution of this compound in methanol to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV or LC-MS to observe the extent of degradation and the formation of degradation products.
Visualizations
Caption: Workflow for sample preparation with potential degradation factors.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. scispace.com [scispace.com]
- 6. 8-Oxycoptisine | CAS:19716-61-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 12. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Stability indicating HPLC method for the estimation of oxycodone and lidocaine in rectal gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid and sensitive LC-MS/MS method for quantifying oxycodone, noroxycodone, oxymorphone and noroxymorphone in human plasma to support pharmacokinetic drug interaction studies of oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: 8-Oxocoptisine Interference with Fluorescent Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from 8-oxocoptisine in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: Is this compound fluorescent?
Q2: What are the likely excitation and emission wavelengths of this compound?
Based on the spectral properties of the related compound berberine, this compound is likely to have a maximum excitation wavelength around 355 nm and a maximum emission wavelength in the range of 510-540 nm. It's important to note that the fluorescence of protoberberine alkaloids is highly sensitive to the microenvironment, with fluorescence intensity often increasing in less polar environments.
Q3: How can this compound interfere with my fluorescent assay?
This compound can interfere with fluorescent assays through two primary mechanisms:
-
Autofluorescence: The intrinsic fluorescence of this compound can directly add to the signal measured in an assay, leading to false-positive results. This is particularly problematic in assays that measure an increase in fluorescence.
-
Quenching: this compound may absorb the excitation light intended for the assay's fluorophore or the emitted light from the fluorophore. This "inner filter effect" can lead to a decrease in the measured signal, potentially causing false-negative results in assays that measure a decrease in fluorescence.
Q4: How can I determine if this compound is interfering with my assay?
The first step is to run a control experiment. Prepare a sample containing this compound in your assay buffer at the same concentration used in your experiment, but without the assay's fluorescent probe. Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal indicates autofluorescence.
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these troubleshooting steps:
Issue 1: High background fluorescence in the presence of this compound.
-
Potential Cause: Autofluorescence of this compound.
-
Troubleshooting Steps:
-
Confirm Autofluorescence: Run a control with this compound alone in the assay buffer.
-
Spectral Scan: Perform an excitation and emission scan of this compound to determine its fluorescence profile.
-
Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the fluorescence of this compound. Red-shifted fluorophores are often a good choice as many small molecules fluoresce in the blue-green region.
-
Background Subtraction: If changing the fluorophore is not feasible, subtract the fluorescence signal of the this compound-only control from your experimental wells. This is most effective when the compound's fluorescence is not significantly altered by other assay components.
-
Issue 2: Lower than expected fluorescence signal in the presence of this compound.
-
Potential Cause: Quenching of the assay fluorophore by this compound.
-
Troubleshooting Steps:
-
Measure Absorbance Spectrum: Obtain the absorbance spectrum of this compound. If its absorbance overlaps with the excitation or emission wavelengths of your fluorophore, quenching is likely.
-
Titration Experiment: Perform a titration of your fluorescent probe with increasing concentrations of this compound to quantify the quenching effect.
-
Decrease Compound Concentration: If the assay sensitivity allows, reduce the concentration of this compound.
-
Use a Different Fluorophore: Select a fluorophore with a larger Stokes shift (the difference between the excitation and emission maxima) to minimize the chance of spectral overlap with this compound's absorbance.
-
Quantitative Data Summary
Since experimental data for this compound is not available, the following table summarizes the spectral properties of its close analog, berberine, to provide an estimate. It is critical to experimentally determine the properties of this compound.
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment |
| Berberine | ~355 | ~513-540 | Aqueous solution, fluorescence enhanced in non-polar media |
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
Objective: To measure the intrinsic fluorescence of this compound at the wavelengths used in a specific fluorescent assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescence microplate reader or spectrofluorometer
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Add these dilutions to the wells of a black microplate.
-
Include wells with assay buffer only as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your assay's fluorophore.
-
Measure the fluorescence intensity of all wells.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence confirms autofluorescence.
Protocol 2: Assessing Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound stock solution
-
Assay fluorophore
-
Assay buffer
-
Fluorescence microplate reader or spectrofluorometer
-
Black, opaque microplates
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer at the concentration used in your experiment.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells containing the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity.
-
Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
Caption: Troubleshooting workflow for this compound autofluorescence.
Caption: Troubleshooting workflow for fluorescence quenching by this compound.
Validation & Comparative
Validating the Therapeutic Potential of 8-Oxocoptisine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 8-Oxocoptisine, a promising natural compound, and its potential as a therapeutic agent. While direct research on "this compound" is limited, extensive data exists for its closely related parent compound, coptisine. This document will focus on the known therapeutic targets and mechanisms of coptisine, offering a comparative landscape against established alternatives in the fields of inflammation and cancer.
Executive Summary
Coptisine, an isoquinoline alkaloid derived from the traditional medicinal plant Coptis chinensis, has demonstrated significant anti-inflammatory and anti-cancer properties in preclinical studies. Its therapeutic effects are attributed to the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Epidermal Growth Factor Receptor (EGFR). Furthermore, coptisine has been shown to influence the expression of microRNA-122 (miR-122), a critical regulator in various cancers. This guide presents a comparative analysis of coptisine's efficacy with that of standard-of-care drugs targeting similar pathways, supported by experimental data and detailed protocols to aid in the validation and potential development of coptisine-based therapeutics.
Data Presentation: Comparative Efficacy of Coptisine and Alternatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of coptisine and its alternatives, providing a quantitative comparison of their potency.
Table 1: Anti-inflammatory Activity
| Compound | Target/Assay | Cell Line/Model | IC50 | Citation(s) |
| Coptisine | Caspase-1 Inhibition | Recombinant Protein | 6.3 µM | [1] |
| Coptisine | LPS-induced NO production | RAW 264.7 macrophages | Not specified | [1] |
| Dexamethasone | Glucocorticoid Receptor | - | 38 nM | |
| Dexamethasone | IL-6 Inhibition (LPS-induced) | - | 0.5 x 10⁻⁸ M | [2] |
| Celecoxib | COX-2 | Sf9 cells | 40 nM | [3][4] |
| Celecoxib | COX-2 (Human whole blood) | - | 0.53 µM | [5] |
Table 2: Anti-cancer Activity
| Compound | Cancer Type | Cell Line | IC50 | Citation(s) |
| Coptisine | Gastric Cancer | ACC-201 | 36.90 µg/mL | [1] |
| Coptisine | Gastric Cancer | NCI-N87 | Not specified | [6] |
| Sorafenib | Hepatocellular Carcinoma | HepG2, HuH-7 | ~6 µmol/L (at 48h) | [7] |
| Sorafenib | Hepatocellular Carcinoma | HepG2, Huh7, Hep3B | 7.42 µM, 5.97 µM, 3.31 µM | [8] |
| Erlotinib | Non-Small Cell Lung Cancer | A549 | ~23 µmol/L | [9] |
| Gefitinib | Breast Cancer (resistant clones) | SK-Br-3 (ZD6, ZD10) | 3-5 fold increase vs. parental | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the therapeutic targets of coptisine.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This model is widely used to assess the anti-inflammatory activity of novel compounds.
Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., indomethacin or dexamethasone), and coptisine-treated groups.
-
Compound Administration: Coptisine and the standard drug are administered intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Calculation of Edema and Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[11][12]
In Vitro Anti-cancer Assay: Cell Viability (MTT Assay)
This assay determines the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., HepG2 for liver cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of coptisine or a comparator drug (e.g., sorafenib, erlotinib) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway Analysis: Western Blot for MAPK Phosphorylation
This technique is used to detect the activation (phosphorylation) of key proteins in a signaling pathway.
Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with coptisine or a stimulus (e.g., LPS) for a specific duration.
-
Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-p38 MAPK) to confirm equal protein loading.[13][14]
Gene Expression Analysis: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, a key regulator of inflammation.
Protocol:
-
Cell Transfection: Cells (e.g., HEK293T or HeLa) are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Treatment: Transfected cells are treated with a stimulus (e.g., TNF-α or LPS) in the presence or absence of coptisine.
-
Cell Lysis: After the treatment period, cells are lysed using a passive lysis buffer.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Data Analysis: The fold change in NF-κB activity is calculated by comparing the normalized luciferase activity of treated cells to that of untreated controls.[15][16][17]
Cell Migration Analysis: Wound Healing (Scratch) Assay
This assay assesses the effect of a compound on the migratory capacity of cells.
Protocol:
-
Cell Seeding: Cells are seeded in a culture plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip or a specialized tool is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with fresh medium containing different concentrations of coptisine or a control compound.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 6, 12, and 24 hours) using a microscope.
-
Data Analysis: The width of the wound or the area of the cell-free region is measured at each time point. The rate of wound closure is then calculated to determine the effect of the compound on cell migration.[18][19]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the therapeutic action of coptisine.
References
- 1. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breast cancer cells with acquired resistance to the EGFR tyrosine kinase inhibitor gefitinib show persistent activation of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer: Clinical Outcomes in Wild-Type Epidermal Growth Factor Receptor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 15. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gefitinib induces apoptosis and decreases telomerase activity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gefitinib (‘Iressa’, ZD1839) and new epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. go.drugbank.com [go.drugbank.com]
Cross-Reactivity of 8-Oxocoptisine in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 8-Oxocoptisine in immunoassays, a critical consideration for the accurate quantification of protoberberine alkaloids in research and drug development. Due to the structural similarity among these compounds, understanding the potential for cross-reactivity is paramount for data integrity. This document summarizes available experimental data, details relevant experimental protocols, and provides visual aids to clarify the underlying principles and workflows.
Understanding Cross-Reactivity in Protoberberine Alkaloid Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. However, when structurally similar molecules are present in a sample, they can also bind to the antibody, leading to inaccurate measurements. This phenomenon, known as cross-reactivity, is a significant concern in the analysis of protoberberine alkaloids due to their shared core structure. This compound, a member of this class, possesses the fundamental protoberberine skeleton, making it a potential cross-reactant in immunoassays designed for other alkaloids like berberine.
The degree of cross-reactivity is dependent on the specific antibody used and the subtle structural differences between the target analyte and the cross-reacting molecule. For instance, in an immunoassay developed for berberine, the presence of this compound or other related alkaloids such as palmatine and coptisine can lead to an overestimation of the berberine concentration.
Comparative Analysis of Protoberberine Alkaloid Cross-Reactivity
While specific experimental data on the cross-reactivity of this compound in commercially available immunoassays is limited in publicly accessible literature, data from a seminal study by Kim et al. (2004) on a monoclonal antibody-based ELISA for berberine provides valuable insights into the cross-reactivity profiles of structurally related protoberberine alkaloids. The following table summarizes the cross-reactivity of several key protoberberine alkaloids with a specific anti-berberine monoclonal antibody (MAb 1D5-3B-7).
| Compound | Structure | Cross-Reactivity (%) |
| Berberine | (Reference) | 100 |
| Palmatine | 35.7 | |
| Coptisine | 12.5 | |
| Jatrorrhizine | 8.3 | |
| This compound | (Predicted) | Low to Moderate |
Note: The cross-reactivity for this compound is predicted based on its structural similarity to coptisine and berberine. The presence of the C8-carbonyl group in this compound introduces a significant structural and electronic difference compared to berberine, which may influence its binding to berberine-specific antibodies. Direct experimental validation is required to determine the precise cross-reactivity percentage.
Experimental Protocols
The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (cELISA) to determine the cross-reactivity of protoberberine alkaloids, based on the principles described in the study by Kim et al. (2004).
Materials and Reagents
-
Anti-berberine monoclonal antibody (e.g., MAb 1D5-3B-7)
-
Berberine standard
-
Cross-reactant standards (this compound, palmatine, coptisine, jatrorrhizine)
-
Bovine Serum Albumin (BSA)
-
Hapten-protein conjugate (e.g., Berberine-BSA) for coating
-
Goat anti-mouse IgG-HRP (Horseradish Peroxidase conjugate)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
96-well microtiter plates
Immunoassay Procedure
-
Coating: Microtiter plates are coated with the berberine-BSA conjugate (1 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with washing buffer.
-
Blocking: Unbound sites are blocked by adding blocking buffer and incubating for 1 hour at 37°C.
-
Washing: The plates are washed three times with washing buffer.
-
Competitive Reaction: A mixture of the anti-berberine monoclonal antibody and either the berberine standard or the test compound (e.g., this compound) at various concentrations is added to the wells. The plates are then incubated for 1 hour at 37°C.
-
Washing: The plates are washed three times with washing buffer.
-
Secondary Antibody Incubation: Goat anti-mouse IgG-HRP conjugate, diluted in PBS, is added to each well, and the plate is incubated for 1 hour at 37°C.
-
Washing: The plates are washed five times with washing buffer.
-
Substrate Reaction: TMB substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
Calculation of Cross-Reactivity
The cross-reactivity (CR) is calculated using the following formula:
CR (%) = (IC₅₀ of Berberine / IC₅₀ of Test Compound) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximal signal.
Visualizing Key Concepts and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Structural similarity of protoberberine alkaloids to the target analyte can lead to cross-reactivity.
Caption: Workflow for determining cross-reactivity using a competitive ELISA.
Conclusion
The potential for cross-reactivity of this compound in immunoassays designed for other protoberberine alkaloids, such as berberine, is a critical factor to consider for accurate quantification. Based on structural similarities, a low to moderate level of cross-reactivity is anticipated, but this must be confirmed experimentally for any specific antibody and assay format. The provided experimental protocol for a competitive ELISA offers a robust framework for determining the precise cross-reactivity of this compound and other related compounds. Researchers and drug development professionals are strongly encouraged to validate the specificity of their immunoassays to ensure the reliability and accuracy of their results.
Comparative Analysis of 8-Oxocoptisine and Mesalazine in Experimental Colitis
A preclinical head-to-head study has demonstrated the potential of 8-Oxocoptisine (OCOP), a gut microbiota-derived metabolite of coptisine, as a promising therapeutic agent for colitis. The research compared the efficacy of OCOP with the established first-line treatment, mesalazine (MSZ), in a dextran sulfate sodium (DSS)-induced colitis mouse model. The findings suggest that OCOP exhibits a superior anti-colitis effect at a much smaller dosage compared to mesalazine.
Efficacy and Pathological Improvements
The study evaluated several key indicators of colitis severity, including the Disease Activity Index (DAI), colon length, and histopathological changes. Treatment with OCOP resulted in a significant amelioration of clinical symptoms, as evidenced by a marked reduction in the DAI score and a prevention of colon shortening, which are characteristic features of DSS-induced colitis. Histological examination of the colon tissues further revealed that OCOP treatment led to substantial improvements in the colonic architecture and a reduction in inflammatory cell infiltration.
Table 1: Comparative Efficacy of this compound and Mesalazine on Clinical and Pathological Parameters in DSS-Induced Colitis
| Parameter | DSS Model Group | This compound (OCOP) Group | Mesalazine (MSZ) Group |
| Disease Activity Index (DAI) | Significantly Increased | Dramatically Ameliorated | Significantly Reduced |
| Colon Length | Significantly Shortened | Significantly Preserved | Significantly Preserved |
| Histopathological Score | Severe Damage | Dramatically Ameliorated | Significantly Reduced |
Data summarized from a preclinical study in a DSS-induced colitis mouse model.[1]
Modulation of Inflammatory Mediators
The anti-inflammatory effects of this compound were further elucidated by examining its impact on the expression of various cytokines and adhesion molecules. The study found that OCOP treatment significantly suppressed the mRNA expression and release of pro-inflammatory mediators, including TGF-β, TNF-α, IL-6, IL-18, IL-1β, and IFN-γ.[1] Conversely, OCOP elevated the levels of the anti-inflammatory cytokine IL-10.[1] Furthermore, the expression of adhesion molecules ICAM-1 and VCAM-1, which are involved in the recruitment of inflammatory cells, was also downregulated by OCOP treatment.[1]
Table 2: Effect of this compound and Mesalazine on Inflammatory Mediators
| Mediator | DSS Model Group | This compound (OCOP) Group | Mesalazine (MSZ) Group |
| Pro-inflammatory Cytokines | |||
| TGF-β | Markedly Increased | Strikingly Attenuated | Strikingly Attenuated |
| TNF-α | Markedly Increased | Strikingly Attenuated | Strikingly Attenuated |
| IL-6 | Markedly Increased | Strikingly Attenuated | Strikingly Attenuated |
| IL-18 | Markedly Increased | Strikingly Attenuated | Strikingly Attenuated |
| IL-1β | Markedly Increased | Strikingly Attenuated | Strikingly Attenuated |
| IFN-γ | Markedly Increased | Strikingly Attenuated | Strikingly Attenuated |
| Anti-inflammatory Cytokine | |||
| IL-10 | Markedly Decreased | Significantly Increased | Significantly Increased |
| Adhesion Molecules | |||
| ICAM-1 | Markedly Increased | Significantly Decreased | Not Reported |
| VCAM-1 | Markedly Increased | Significantly Decreased | Not Reported |
Data summarized from a preclinical study in a DSS-induced colitis mouse model.[1]
Mechanism of Action: Inhibition of NF-κB and NLRP3 Inflammasome Pathways
The study delved into the molecular mechanisms underlying the potent anti-inflammatory effects of this compound, identifying the NF-κB pathway and the NLRP3 inflammasome as key targets. The activation of the NF-κB signaling pathway is a critical step in the inflammatory cascade, leading to the production of pro-inflammatory cytokines. Treatment with OCOP was found to markedly inhibit the activation of the NF-κB pathway.[1]
Similarly, the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of IL-1β and IL-18, was also significantly suppressed by OCOP.[1] Immunohistochemical analysis confirmed that OCOP treatment substantially reduced the expression of p65, a key subunit of NF-κB, and NLRP3 in the colonic tissues.[1]
In contrast, mesalazine is known to exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of prostaglandins and leukotrienes.[2][3][4] It is also thought to interfere with the activation of NF-κB and may act as a scavenger of free radicals.[2][4]
Figure 1: Simplified signaling pathway illustrating the inhibitory effects of this compound and Mesalazine on the NF-κB and NLRP3 inflammasome pathways in DSS-induced colitis.
Experimental Protocols
The comparative study utilized a well-established experimental model of colitis induced by dextran sulfate sodium (DSS) in mice.
Animal Model:
-
Species: Male C57BL/6 mice
-
Induction of Colitis: Administration of 3% (w/v) DSS in drinking water for 7 consecutive days.
-
Control Group: Received regular drinking water.
Treatment Groups:
-
DSS Model Group: Received DSS and vehicle.
-
This compound (OCOP) Group: Received DSS and OCOP (dosage not specified in the abstract).
-
Coptisine (COP) Group: Received DSS and the parent compound, coptisine.
-
Mesalazine (MSZ) Group: Positive control group, received DSS and mesalazine.
Experimental Workflow:
Figure 2: Experimental workflow for the head-to-head study of this compound and Mesalazine in a DSS-induced colitis mouse model.
Outcome Measures:
-
Clinical Assessment: Daily monitoring of body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
Macroscopic Evaluation: Measurement of colon length upon euthanasia.
-
Histopathological Analysis: Microscopic examination of H&E-stained colon tissue sections to assess tissue damage and inflammation.
-
Molecular Analysis:
-
qRT-PCR: To measure the mRNA expression levels of cytokines (TGF-β, TNF-α, IL-6, IL-18, IL-1β, IFN-γ, IL-10) and adhesion molecules (ICAM-1, VCAM-1).
-
ELISA: To quantify the protein levels of cytokines in the colon tissue.
-
Immunohistochemistry: To detect the protein expression of p65 and NLRP3 in the colon.
-
Western Blot: To assess the protein expression of molecules in the NF-κB and NLRP3 inflammasome pathways.[1]
-
Conclusion
The head-to-head comparison in a preclinical model of colitis suggests that this compound, a metabolite of coptisine produced by the gut microbiota, demonstrates superior anti-inflammatory effects compared to the standard-of-care drug, mesalazine, at a lower dosage.[1] The potent therapeutic effect of OCOP is attributed to its ability to inhibit the NF-κB and NLRP3 inflammasome signaling pathways. These findings highlight the potential of this compound as a novel and promising candidate for the treatment of inflammatory bowel disease. Further research, including clinical trials, is warranted to validate these findings in humans.
References
- 1. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Mesalamine? [synapse.patsnap.com]
A Comparative Analysis of Gut Microbiome Modulation by 8-Oxocoptisine and Coptisine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine, a primary bioactive isoquinoline alkaloid derived from Coptis Chinemsis Franch, has long been recognized for its therapeutic potential, particularly in managing inflammatory conditions such as colitis.[1][2] Recent scientific inquiry has illuminated the pivotal role of the gut microbiome in mediating the bioactivity of coptisine, revealing its transformation into the metabolite 8-Oxocoptisine.[3] This guide provides a comprehensive comparison of the gut microbiome modulation by coptisine and its metabolite, this compound, supported by experimental data. A key finding from current research is that while coptisine administration modulates the gut microbiota, it is the resulting metabolite, this compound, that demonstrates superior anti-inflammatory effects.[3][4] This suggests that the therapeutic efficacy of coptisine is intrinsically linked to its bioconversion by the gut microbiota.
Metabolic Transformation of Coptisine to this compound
The gut microbiota is the primary site for the metabolism of coptisine.[1] In vivo and in vitro studies have demonstrated that coptisine is transformed into this compound through an oxidation reaction mediated by the gut microbiota.[3] This bioconversion is significantly reduced in pseudo-germ-free mice treated with antibiotics, confirming the essential role of the gut flora in this metabolic process.[3] The low oral bioavailability of coptisine further underscores the importance of its metabolism within the gut to exert its pharmacological effects.[1]
dot
Caption: Metabolic conversion of Coptisine to this compound by the gut microbiota.
Comparative Effects on Gut Microbiota Composition
Studies utilizing 16S rRNA gene sequencing have provided insights into how coptisine administration modulates the gut microbiota, particularly in the context of dextran sulfate sodium (DSS)-induced colitis in mice.[1] While direct comparative data on the effects of this compound on gut microbiota composition is currently limited in the scientific literature, the following table summarizes the known effects of coptisine.
| Microbial Taxon | Effect of Coptisine Administration in DSS-Induced Colitis Model | Reference |
| Phylum Level | ||
| Bacteroidota | Increased abundance | [1] |
| Bacillota (Firmicutes) | Decreased abundance (leading to a reduced Bacillota/Bacteroidota ratio) | [1] |
| Genus/Species Level | ||
| Akkermansia muciniphila | Increased abundance | [1] |
| Bacteroides acidifaciens | Increased abundance | [1] |
| Muribaculaceae | Significantly increased relative abundance | [1] |
| Ligilactobacillus murinus | Significantly increased relative abundance | [1] |
| Lachnospiraceae-NK4A136-group | Decreased relative abundance | [1] |
| Potential Pathogenic Bacteria (e.g., Lachnospiraceae, Acetatifactor muris, Clostridium_XlVa, Alistipes, Oscillibacter) | Lowered proportions | [1] |
Comparative Anti-Inflammatory Mechanisms
A significant body of evidence points to the superior anti-inflammatory and anti-colitis effects of this compound compared to its parent compound, coptisine.[3][4] Both compounds exert their effects by modulating key inflammatory signaling pathways; however, this compound demonstrates a more potent inhibitory action.
| Parameter | Coptisine | This compound | Reference |
| Inhibition of NF-κB Pathway | Moderate | Marked | [3] |
| Inhibition of NLRP3 Inflammasome Activation | Moderate | Marked | [3] |
| Suppression of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-18, IFN-γ, TGF-β) | Attenuated production | Strikingly attenuated production | [3] |
| Upregulation of Anti-inflammatory Cytokine (IL-10) | No significant effect | Remarkable promotion of expression | [3] |
| Amelioration of Colitis Symptoms (DAI score, colon length) | Ameliorated | Dramatically ameliorated | [3] |
dot
Caption: Comparative inhibition of inflammatory pathways by Coptisine and this compound.
Effects on Short-Chain Fatty Acids (SCFAs)
While direct quantitative data comparing the effects of coptisine and this compound on SCFA production is limited, studies on coptisine suggest a restorative effect on SCFA profiles that are depleted in DSS-induced colitis.[5] This is likely due to its modulation of the gut microbiota, increasing the abundance of beneficial, SCFA-producing bacteria. Given that this compound is the active metabolite, it is plausible that it plays a significant role in this restoration, although further research is needed to confirm this.
Experimental Protocols
16S rRNA Gene Sequencing for Gut Microbiota Analysis
-
Sample Collection: Fresh cecal and colonic contents are collected from experimental mice.
-
DNA Extraction: Genomic DNA is extracted from the collected samples using a commercially available kit (e.g., TGuide S96 Magnetic Soil/Stool DNA Kit).[1]
-
PCR Amplification: The hypervariable regions (e.g., V1-V9) of the 16S rRNA gene are amplified using specific primers (e.g., 27F: AGRGTTTGATYNTGGCTCAG; 1492R: TASGGHTACCTT GTTASGACTT).[1]
-
Sequencing: Amplicons are quantified, pooled, and sequenced on a high-throughput sequencing platform (e.g., PacBio Sequel II).[1]
-
Bioinformatic Analysis: The sequencing data is processed to analyze microbial diversity (alpha and beta diversity) and taxonomic composition.
dot
References
- 1. Integrated Microbiome and Metabolomic to Explore the Mechanism of Coptisine in Alleviating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gut Microbiota-Mediated Transformation of Coptisine Into a Novel Metabolite this compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 16S rRNA Gene Sequencing Reveals Specific Gut Microbes Common to Medicinal Insects [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide to 8-Oxocoptisine Analytical Standards and Reference Materials
For researchers, scientists, and drug development professionals requiring high-purity protoberberine alkaloids for analytical and research purposes, the selection of a well-characterized analytical standard is paramount. This guide provides a comparative overview of the 8-Oxocoptisine analytical standard and other structurally related protoberberine alkaloid reference materials. The information presented is designed to assist in making an informed decision based on available data and analytical methodologies.
Introduction to this compound and Protoberberine Alkaloids
This compound is a natural protoberberine alkaloid with the chemical formula C₁₉H₁₃NO₅ and a molecular weight of 335.31 g/mol . It is recognized for its potential anti-cancer activities. As with other protoberberine alkaloids, its analysis and quantification in various matrices necessitate the use of accurately characterized analytical standards.
Protoberberine alkaloids are a class of isoquinoline alkaloids found in various medicinal plants. They share a common tetracyclic ring structure and are known for a wide range of biological activities. Due to their structural similarities, the analytical methods for their separation and quantification are often related. This guide will compare this compound with other common protoberberine alkaloids that can be used as reference materials: Berberine, Palmatine, Jatrorrhizine, and Coptisine.
Comparison of Physicochemical Properties
A summary of the key physicochemical properties of this compound and its alternatives is presented in the table below. This information is crucial for the selection of appropriate analytical techniques and solvents.
| Property | This compound | Berberine | Palmatine | Jatrorrhizine | Coptisine |
| CAS Number | 19716-61-1 | 2086-83-1 | 3486-67-7 | 3621-38-3 | 3486-66-6 |
| Molecular Formula | C₁₉H₁₃NO₅ | C₂₀H₁₈NO₄⁺ | C₂₁H₂₂NO₄⁺ | C₂₀H₂₀NO₄⁺ | C₁₉H₁₄NO₄⁺ |
| Molecular Weight | 335.31 | 336.36 | 352.40 | 338.38 | 320.33 |
| Purity (Typical) | >98% | ≥98% | ≥98% | ≥98% | ≥95% |
| Suppliers | DC Chemicals, Real-Gene Labs | Sigma-Aldrich, AbMole | MedChemExpress | Sigma-Aldrich | FUJIFILM Wako |
Analytical Methodologies and Experimental Protocols
The accurate quantification of protoberberine alkaloids relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the separation and analysis of these compounds. Below are detailed protocols for the analysis of protoberberine alkaloids, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method for Protoberberine Alkaloids
This method is suitable for the simultaneous determination of multiple protoberberine alkaloids.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) methanol or acetonitrile is typically used. The specific gradient will depend on the exact mixture of alkaloids being analyzed. A common starting point is a linear gradient from 20% B to 80% B over 30 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Detection: UV detection at a wavelength of 254 nm or 280 nm is suitable for most protoberberine alkaloids.
-
Sample Preparation: Accurately weigh the analytical standard and dissolve it in a suitable solvent, such as methanol or a mixture of methanol and water, to a known concentration. The sample solution should be filtered through a 0.45 µm syringe filter before injection.
Experimental Workflow for HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of protoberberine alkaloid standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolving a few milligrams of the standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquiring ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Comparing the obtained chemical shifts, coupling constants, and integration values with the expected structure of this compound or other protoberberine alkaloids.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight and fragmentation pattern of the analytical standard.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for protoberberine alkaloids.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
-
Data Analysis: The obtained mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of the alkaloid. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for further structural confirmation.
Logical Relationship of Analytical Techniques for Standard Qualification
The qualification of an analytical standard is a multi-step process involving several analytical techniques to ensure its identity, purity, and suitability for its intended use.
Caption: Logical flow for the qualification and certification of an analytical reference standard.
Conclusion
The selection of an appropriate analytical standard is a critical step in any quantitative or qualitative analysis. While this compound is a valuable reference material for specific research applications, other protoberberine alkaloids such as Berberine, Palmatine, Jatrorrhizine, and Coptisine can serve as suitable alternatives or comparators, particularly when developing and validating analytical methods for this class of compounds. Researchers should carefully consider the specific requirements of their analysis, including the desired purity, availability of certified reference materials, and the analytical techniques to be employed. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for the accurate and reliable analysis of this compound and other protoberberine alkaloids.
A Comparative Analysis of 8-Oxocoptisine and Other Natural Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the anti-inflammatory properties of 8-Oxocoptisine and other well-researched natural compounds: curcumin, resveratrol, and quercetin. The information is intended to support research and development efforts in the field of inflammation therapeutics. This comparison focuses on key in vitro anti-inflammatory markers, including the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). While direct in vitro IC50 data for this compound is limited in publicly available literature, data for its parent compound, coptisine, is used as a surrogate for comparative purposes. It is important to note that the metabolic conversion of coptisine to this compound in the gut has been suggested to enhance its anti-colitis effects, indicating that this compound may possess superior or distinct bioactivities.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available in vitro data for the inhibition of key inflammatory mediators by coptisine (as a proxy for this compound), curcumin, resveratrol, and quercetin. The IC50 values represent the concentration of the compound required to inhibit 50% of the activity of the respective inflammatory marker in cellular assays.
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| Coptisine | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | ~10-20 | [1] |
| Curcumin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 6.8 | [2] |
| Resveratrol | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 25.5 | [3] |
| Quercetin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 15.8 | [2] |
| Coptisine | TNF-α Production | RAW 264.7 Macrophages | Data not available | |
| Curcumin | TNF-α Production | Macrophages | ~5 | [4] |
| Resveratrol | TNF-α Production | Macrophages | ~20 | [5] |
| Quercetin | TNF-α Production | Macrophages | Data not available | |
| Coptisine | IL-6 Production | RAW 264.7 Macrophages | Data not available | |
| Curcumin | IL-6 Production | Macrophages | Data not available | |
| Resveratrol | IL-6 Production | Macrophages | ~10 | [5] |
| Quercetin | IL-6 Production | Macrophages | Data not available |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of these natural compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB and NLRP3 inflammasome pathways are two critical regulators of inflammation that are targeted by many natural anti-inflammatory agents.
Caption: Simplified NF-κB Signaling Pathway.
References
- 1. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKAP95-p105 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of primary murine macrophage cytokine production in vitro following treatment with the kappa-opioid agonist U50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 8-Oxocoptisine's Effects Across Different Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported effects of 8-Oxocoptisine and its close analog, Coptisine, across various cancer cell lines. The data presented here is compiled from available in vitro studies to offer insights into the compound's potential as an anti-cancer agent and the reproducibility of its cellular effects.
While direct comparative studies on this compound across a wide range of cell lines are limited in the currently available scientific literature, research on the closely related parent compound, Coptisine, provides valuable insights into its potential mechanisms of action. This guide synthesizes the existing data on Coptisine's effects on cell viability, apoptosis, and cell cycle progression, with a focus on non-small-cell lung cancer cell lines where its activity has been documented.
Quantitative Data Summary
The cytotoxic effects of Coptisine have been evaluated in several non-small-cell lung cancer (NSCLC) cell lines, with the half-maximal inhibitory concentration (IC50) values indicating its potency in inhibiting cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Human lung adenocarcinoma | 18.09 | [1] |
| H460 | Human large cell lung carcinoma | 29.50 | [1] |
| H2170 | Human lung squamous cell carcinoma | 21.60 | [1] |
Effects on Cell Cycle and Apoptosis
Detailed mechanistic studies in the A549 human lung adenocarcinoma cell line have revealed that Coptisine induces cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Treatment with Coptisine leads to an arrest of the cell cycle at the G2/M phase. This is accompanied by the downregulation of key regulatory proteins such as cyclin B1, cdc2, and cdc25C, and the upregulation of the cell cycle inhibitor p21 in a dose-dependent manner[1].
-
Apoptosis Induction: Coptisine triggers apoptosis in A549 cells through a mitochondria-mediated pathway. This is characterized by the increased generation of reactive oxygen species (ROS), an upregulated Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and the release of cytochrome c into the cytosol. The apoptotic cascade is further evidenced by the activation of caspases 9, 8, and 3, and the cleavage of poly (ADP-ribose) polymerase (PARP)[1].
Signaling Pathways
The primary signaling pathway implicated in the pro-apoptotic effects of Coptisine in A549 cells involves the generation of reactive oxygen species (ROS). The study demonstrated that the inhibition of ROS generation abrogated the growth inhibition and apoptosis induced by Coptisine, confirming the central role of ROS-mediated mitochondrial dysfunction in its mechanism of action[1].
Signaling pathway of Coptisine-induced apoptosis.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the studies on Coptisine. Specific details may vary between laboratories and should be optimized accordingly.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Coptisine for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound or Coptisine for the indicated time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest them.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
General experimental workflow for assessing this compound's effects.
Conclusion
The available data on Coptisine, a close analog of this compound, demonstrates consistent anti-proliferative effects in non-small-cell lung cancer cell lines. The mechanism of action in A549 cells involves the induction of G2/M cell cycle arrest and mitochondria-mediated apoptosis, driven by an increase in reactive oxygen species. While these findings provide a strong foundation for understanding the potential effects of this compound, further studies on this compound itself across a broader range of cancer cell lines are necessary to fully elucidate the reproducibility of its effects and its therapeutic potential. Researchers are encouraged to utilize the provided experimental protocols as a starting point for their own investigations into this promising class of compounds.
References
Safety Operating Guide
Proper Disposal of 8-Oxocoptisine: A Guide for Laboratory Professionals
Effective management and disposal of 8-Oxocoptisine are critical for ensuring laboratory safety and environmental protection. This guide provides essential safety information, detailed disposal procedures, and operational plans for researchers, scientists, and drug development professionals handling this isoquinoline alkaloid. Adherence to these protocols is vital due to the compound's hazardous properties.
Hazard and Safety Data Overview
This compound is classified as a hazardous substance. All handling and disposal operations must be conducted in accordance with the information provided in its Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
A summary of the key hazard information for this compound is presented below.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Detailed Disposal Protocol
The following step-by-step procedure outlines the mandatory process for the disposal of this compound and materials contaminated with it. This protocol is designed to minimize exposure risks and prevent environmental contamination.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including residual powder, contaminated weighing papers, and disposable labware (e.g., pipette tips, microfuge tubes), in a dedicated hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a designated solid hazardous waste container.
2. Waste Container Selection and Labeling:
-
Container Material: Use containers made of a chemically resistant material. High-density polyethylene (HDPE) or glass containers are generally suitable for a wide range of chemical waste. However, it is crucial to consult with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company for specific recommendations.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Harmful if Swallowed," "Toxic to Aquatic Life"
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbed material and any contaminated debris into the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and collect the cleaning materials as hazardous waste.
-
Do not use water to clean up spills, as this can facilitate environmental release.
4. Final Disposal:
-
DO NOT dispose of this compound down the drain or in the regular trash.[2] This is strictly prohibited due to its high aquatic toxicity.
-
All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.[2]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste containers. They will ensure compliance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling 8-Oxocoptisine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper handling and disposal of 8-Oxocoptisine, ensuring the well-being of laboratory personnel and the protection of the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to safety protocols is mandatory. The following tables summarize the required personal protective equipment and immediate first aid measures.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
| First Aid Measures for this compound Exposure |
| If Swallowed |
| Eye Contact |
| Skin Contact |
| Inhalation |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the procedural steps for safe handling from preparation to disposal.
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol provides a step-by-step guide for laboratory personnel.
1. Preparation: 1.1. Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work. 1.2. Ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered. 1.3. Verify the availability and functionality of all required PPE as specified in the table above. 1.4. Locate the nearest safety shower and eye wash station.
2. Personal Protective Equipment (PPE) Donning Sequence: 2.1. Put on impervious clothing (laboratory coat). 2.2. Don a suitable respirator. 2.3. Wear safety goggles with side-shields. 2.4. Put on protective gloves.
3. Handling Procedure: 3.1. All handling of this compound powder should be conducted within a chemical fume hood to avoid inhalation of dust. 3.2. Use appropriate tools (e.g., spatula, weigh paper) for transferring and weighing the compound. 3.3. When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing. 3.4. Keep all containers with this compound tightly sealed when not in use.
4. Accidental Release Measures: 4.1. In case of a spill, evacuate the immediate area. 4.2. Do not let the product enter drains[2]. 4.3. Collect the spillage and place it in a designated, labeled waste container[1]. 4.4. Clean the affected area thoroughly.
5. Disposal Plan: 5.1. All waste materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, must be disposed of as hazardous waste. 5.2. Dispose of contents and container to an approved waste disposal plant[1]. 5.3. Do not release into the environment[1].
6. Personal Protective Equipment (PPE) Doffing Sequence: 6.1. Remove gloves. 6.2. Remove impervious clothing. 6.3. Remove safety goggles. 6.4. Remove the respirator. 6.5. Wash hands thoroughly with soap and water after handling.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
